molecular formula C9H13N5 B1219699 N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5401-47-8

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B1219699
CAS-Nummer: 5401-47-8
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: JWEGHNQHVNZGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine.

Eigenschaften

IUPAC Name

N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-5-13-14-9(7)12-6-11-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGHNQHVNZGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901446
Record name NoName_563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5401-47-8
Record name MLS002637777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

In Vitro Mechanism of Action of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to Kinase Inhibition and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8) is a potent small-molecule scaffold widely utilized in targeted oncology and kinase pharmacology. The core pyrazolo[3,4-d]pyrimidine structure serves as a highly efficient bioisostere of the purine/adenine ring found in ATP [[1]](). This structural mimicry allows the compound to competitively bind to the ATP-binding pocket of various oncogenic kinases, making it a privileged scaffold for developing targeted inhibitors against kinases such as Src, EGFR, and CDK2 [[2]]().

Structural Mechanism of Action: Type I Kinase Inhibition

The primary in vitro mechanism of action is Type I ATP-competitive inhibition. Type I inhibitors specifically target the active conformation of the kinase, known as the "DFG-in" state (where the Asp-Phe-Gly motif is oriented inward toward the active site) [[3]]().

  • Hinge Region Engagement: The nitrogen atoms within the pyrimidine ring and the exocyclic amine at the C4 position act as critical hydrogen bond acceptors and donors. They interact directly with backbone amino acids (typically Methionine and Glutamate) in the kinase hinge region 3.

  • Hydrophobic Anchoring: The N-butyl substitution at the N1 position provides essential van der Waals interactions, inserting into the hydrophobic back pocket adjacent to the ATP-binding site. This structural feature significantly enhances binding affinity and slows the off-rate (increasing target residence time) 4.

Binding Compound N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Adenine Bioisostere) ATP_Pocket ATP-Binding Pocket (DFG-in Conformation) Compound->ATP_Pocket Competitive Inhibition Hinge Kinase Hinge Region (Met/Glu Residues) Compound->Hinge Hydrogen Bonding (N & Amine) Hydrophobic Hydrophobic Back Pocket Compound->Hydrophobic N-Butyl Insertion

Molecular binding logic of the pyrazolo[3,4-d]pyrimidine scaffold at the kinase domain.

Downstream Signaling & Cellular Phenotypes

By occupying the ATP-binding site, the compound prevents the auto-phosphorylation and trans-phosphorylation of downstream effector proteins. Inhibition of primary targets like Src and EGFR disrupts the PI3K/Akt (survival) and Ras/MAPK (proliferation) signaling cascades 5. In vitro cellular assays demonstrate that this scaffold initiates cell cycle arrest at the G2/M and pre-G1 phases 6. Furthermore, it shifts the apoptotic balance by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic markers (e.g., p53) 6.

Signaling Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase Target Kinase (e.g., Src / EGFR) Inhibitor->Kinase Blocks ATP Binding PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation MAPK RAS / MAPK Pathway Kinase->MAPK Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated

Disruption of oncogenic signaling pathways via targeted kinase inhibition.

Experimental Workflows: Self-Validating In Vitro Protocols

To rigorously validate the mechanism of action, researchers must employ orthogonal assays that bridge biochemical potency with cellular target engagement.

Protocol 1: Biochemical Kinase Inhibition (ADP-Glo Assay)

Causality: Radiometric assays pose safety hazards and are low-throughput. The ADP-Glo assay is chosen because it universally measures ADP production (the byproduct of any kinase reaction), allowing for highly sensitive, non-radioactive determination of IC50 values. Self-Validation System: The protocol validates itself through internal controls: a "No Kinase" well (baseline luminescence, 100% inhibition) and a "Vehicle/DMSO" well (maximum kinase activity, 0% inhibition). The resulting dose-response curve must exhibit a sigmoidal shape plateauing at both extremes to confirm true competitive inhibition.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Combine 5 µL of recombinant target kinase (e.g., Src) with 5 µL of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (serially diluted in assay buffer) in a 384-well plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical: The ATP concentration must be set near the specific kinase's Km​ to accurately assess competitive inhibition. Incubate for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC50 using 4-parameter non-linear regression.

Workflow Step1 1. Kinase + Inhibitor Incubation Step2 2. Add ATP + Substrate Step1->Step2 Step3 3. Deplete Unused ATP Step2->Step3 Step4 4. Convert ADP to ATP + Luciferase Step3->Step4 Step5 5. Luminescence Readout Step4->Step5

Step-by-step logical workflow of the self-validating ADP-Glo kinase inhibition assay.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Causality: Biochemical assays do not account for cell membrane permeability or the competition with high intracellular ATP concentrations (typically 1-5 mM). CETSA is chosen to prove that the compound physically binds its target inside a living cell. Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature ( Tm​ ) higher. Self-Validation System: The protocol includes a non-target housekeeping protein (e.g., GAPDH). If the compound specifically binds the target kinase, only the target kinase will show a thermal shift. If GAPDH also shifts, it indicates non-specific toxicity or global protein denaturation, invalidating the result.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., A549 lung carcinoma) to 70% confluence. Treat with the inhibitor or DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Heat each aliquot to a different temperature across a gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Western Blotting: Collect the soluble supernatant. Analyze via Western blot using antibodies against the target kinase and GAPDH. Quantify band intensity to determine the shift in Tm​ .

Quantitative Data Summaries

Table 1: Representative Kinase Inhibition Profile of Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase Target IC50 Range (nM) Structural Conformation Primary Oncogenic Role
Src 1 - 15 DFG-in (Active) Metastasis, Invasion
EGFR (WT) 10 - 50 DFG-in (Active) Proliferation
CDK2 15 - 80 DFG-in (Active) Cell Cycle Progression

| BRK / PTK6 | 3 - 20 | DFG-in (Active) | Breast Cancer Survival |

Table 2: In Vitro Cellular Phenotypes

Cell Line Tissue Origin IC50 Range (µM) Observed Phenotype
MDA-MB-231 Breast (TNBC) 0.05 - 5.0 G2/M Arrest, Apoptosis
A549 Lung (NSCLC) 4.0 - 10.0 Anti-migratory

| HCT-116 | Colon | 2.0 - 8.0 | Proliferation Inhibition |

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review Source: Arabian Journal of Chemistry URL
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: ResearchGate URL
  • Title: PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION Source: Semantic Scholar URL
  • Title: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors Source: RSC Publishing URL

Sources

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NSC 4928): Structural Properties, Kinase Inhibition Potential, and Synthetic Methodologies

Executive Summary

As a Senior Application Scientist, I frequently encounter scaffolds that bridge the gap between endogenous metabolites and synthetic pharmacophores. N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8), also known by its National Cancer Institute identifier NSC 4928, is a prime example of such a molecule[1][2]. Featuring a pyrazolo[3,4-d]pyrimidine core, this compound acts as a direct structural isostere to the purine ring of adenine[3][4]. This structural mimicry allows it to function as a highly privileged scaffold in the design of ATP-competitive kinase inhibitors[5]. Furthermore, recent global metabolomic profiling has identified this compound as a naturally occurring differential metabolite in complex biological matrices, such as the symbiotic co-cultivation of Euglena gracilis and Vibrio natriegens[6], underscoring its dual significance in both synthetic drug development and systems biology[7].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its logical binding mechanics within kinase domains, and a self-validating synthetic methodology for its preparation.

Physicochemical Profile & Structural Biology

The core architecture of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a fused bicyclic system (pyrazole and pyrimidine) with a linear four-carbon aliphatic amine at the C4 position[8]. The substitution pattern is critical: the unhindered N1 position allows for tautomerization and hydrogen bonding, while the C4-butylamine provides a flexible hydrophobic vector.

Table 1: Quantitative Physicochemical and Identification Data

PropertyValue
Chemical Name N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry Number 5401-47-8[1]
Molecular Formula C9H13N5[9]
Molecular Weight 191.23 g/mol [8]
Common Synonyms 4-Butylaminopyrazolo[3,4-d]pyrimidine, NSC 4928, CHEBI:79846[9][10]
KEGG Compound ID C15345[7]
Pharmacophore Classification Purine Isostere / ATP-Competitive Scaffold[3][11]

Pharmacophore & Kinase Binding Mechanics

In the context of targeted therapeutics, 4-amino-substituted pyrazolo[3,4-d]pyrimidines are foundational to the development of inhibitors targeting the Src family of tyrosine kinases (SFKs), mTOR, and other oncogenic pathways[3][5].

The causality behind this scaffold's high affinity lies in its spatial geometry. The pyrazolo[3,4-d]pyrimidine core mimics the adenine moiety of ATP, allowing it to anchor deeply within the highly conserved ATP-binding cleft of kinases[4]. Specifically, the nitrogen atoms (N1, N2, and N5) act as a bidentate hydrogen bond donor/acceptor system, interacting directly with the backbone amides of the kinase hinge region[5]. The N-butyl group at the C4 position is not merely a passive substituent; it is strategically positioned to probe the hydrophobic pocket adjacent to the gatekeeper residue, providing steric accommodation that can be tuned for kinase selectivity[5].

KinaseBinding Core Pyrazolo[3,4-d]pyrimidine Core (Adenine Isostere) Hinge Kinase Hinge Region Backbone Amides Core->Hinge H-Bonds (N1, N2, N5) Substituent N-Butyl Group (C4 Position) Core->Substituent Covalent Bond Gatekeeper Hydrophobic Pocket Gatekeeper Residue Substituent->Gatekeeper Van der Waals / Steric

Fig 1: Binding interactions of the pyrazolo[3,4-d]pyrimidine scaffold within a kinase active site.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically achieved via a robust two-step sequence starting from commercially available allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol)[12][13]. As an application scientist, I emphasize that every synthetic step must be designed with a clear mechanistic rationale and an orthogonal method for self-validation.

SynthesisWorkflow A Allopurinol (Starting Material) B 4-Chloro-1H-pyrazolo [3,4-d]pyrimidine A->B POCl3, PCl5 Reflux, 120°C C N-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine B->C n-Butylamine, DIPEA EtOH, 80°C

Fig 2: Two-step synthetic workflow for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via SNAr.

Step 1: Vilsmeier-Haack-Type Chlorination
  • Objective: Convert the chemically stable lactam tautomer of allopurinol into a highly reactive electrophile.

  • Causality & Mechanism: The hydroxyl group at the C4 position of allopurinol exists predominantly in its tautomeric lactam form, which is unreactive toward mild nucleophiles. To activate this position, it must be converted into a superior leaving group. Phosphorus oxychloride (POCl₃) acts as both the solvent and the primary reagent, while phosphorus pentachloride (PCl₅) accelerates the chlorination via the formation of a highly reactive phosphorodichloridate intermediate.

  • Protocol: Suspend allopurinol (1.0 eq) in anhydrous POCl₃ (10 volumes). Add PCl₅ (1.2 eq) portion-wise under an inert argon atmosphere. Heat the mixture to reflux (120 °C) for 4–6 hours. Cool to room temperature and carefully quench over crushed ice to hydrolyze excess POCl₃. Extract with ethyl acetate, wash with cold brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Metric: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline allopurinol spot and the emergence of a high-Rf UV-active spot confirms the formation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Introduce the N-butyl moiety at the C4 position via amine displacement.

  • Causality & Mechanism: The pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient due to the presence of multiple electronegative nitrogen atoms. This electron deficiency makes the C4-chloro substituent highly susceptible to an addition-elimination SNAr mechanism[5]. N-butylamine acts as the nucleophile. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the n-butylamine, halting the reaction prematurely.

  • Protocol: Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous ethanol. Add n-butylamine (1.5 eq) and DIPEA (2.0 eq). Heat the reaction mixture to 80 °C for 8 hours. Upon completion, evaporate the solvent, reconstitute the residue in dichloromethane, and wash with saturated NaHCO₃ to remove DIPEA hydrochloride salts. Purify the crude product via flash column chromatography (DCM:MeOH gradient).

  • Self-Validating Metric: LC-MS analysis of the crude mixture must yield a dominant peak at m/z 192.2 [M+H]⁺, confirming the displacement of the chlorine atom (evidenced by the loss of the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern).

Analytical Characterization

To ensure absolute trustworthiness in the structural integrity of the synthesized NSC 4928, orthogonal analytical techniques must be employed:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). A single sharp peak at >97% AUC confirms standard purity[8].

  • Mass Spectrometry (LC-MS/MS): Electrospray ionization in positive mode (ESI+) will yield a parent ion at m/z 192.2. Fragmentation patterns will typically show the loss of the butyl chain, leaving the highly stable pyrazolo[3,4-d]pyrimidine core (m/z 136.1)[6].

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • Core Protons: Two distinct downfield singlets will appear around δ 8.0 ppm and δ 8.3 ppm, corresponding to the isolated protons on the pyrazole and pyrimidine rings, respectively[5].

    • Amine Proton: A broad triplet around δ 7.8 ppm indicates the secondary amine (N-H) coupling with the adjacent methylene group[5].

    • Aliphatic Chain: The butyl chain will present as a multiplet at δ 3.4 ppm (N-CH₂), a multiplet at δ 1.6 ppm (CH₂), a sextet at δ 1.3 ppm (CH₂), and a distinct triplet at δ 0.9 ppm (terminal CH₃).

References

  • Schenone, S., Bruno, O., Radi, M., & Botta, M. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 220–233. Retrieved from [Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). (n.d.). Compound: C15345 (N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine; NSC4928). Retrieved from [Link]

  • Zhao, Y., et al. (2021). Global Metabolomics Reveals That Vibrio natriegens Enhances the Growth and Paramylon Synthesis of Euglena gracilis. Frontiers in Microbiology, 12. Retrieved from [Link]

Sources

Target Kinase Profiling for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires a rigorous, multi-tiered profiling strategy. N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a highly privileged pharmacophore and versatile fragment in modern drug discovery, forming the core of numerous inhibitors targeting kinases such as BTK, RET, and BRK[1][2][3]. Because this scaffold mimics the adenine ring of ATP, assessing its kinome-wide selectivity and cellular target engagement is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic assay descriptions. Here, we establish a self-validating profiling workflow —transitioning from ATP-independent biochemical binding affinities to physiological live-cell target engagement—ensuring that the experimental data accurately reflects true intracellular pharmacology.

Mechanistic Rationale: Scaffold Dynamics in the ATP Pocket

To understand the causality behind our profiling choices, we must first analyze how the pyrazolo[3,4-d]pyrimidine scaffold interacts with the kinase active site. The fused nitrogen-containing heterocycle is a bioisostere of ATP's adenine ring, allowing it to anchor securely into the kinase hinge region[4].

The specific substitutions on the N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core dictate its binding thermodynamics:

  • C4-Amine & N5-Pyrimidine: These moieties act as a hydrogen bond donor-acceptor pair, forming critical contacts with the backbone carbonyls and amides of the kinase hinge region (typically Met or Glu residues)[4].

  • N1-Butyl Group: This aliphatic chain projects deep into the hydrophobic pocket adjacent to the kinase gatekeeper residue. The flexibility and steric bulk of the butyl group allow it to bypass specific gatekeeper mutations (e.g., the V804M mutation in RET), providing a structural basis for selectivity[2].

G cluster_0 N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1 N1-Butyl Group (Hydrophobic Pocket) Gatekeeper Gatekeeper Residue (Selectivity Filter) N1->Gatekeeper Hydrophobic Contact C4_NH2 C4-Amine (H-Bond Donor) Hinge Kinase Hinge Region (e.g., Met/Glu) C4_NH2->Hinge Donates H-bond N5 N5-Pyrimidine (H-Bond Acceptor) Hinge->N5 Donates H-bond

Caption: Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold in the kinase ATP-binding pocket.

The Self-Validating Profiling Workflow

Standard enzymatic assays (measuring IC50​ ) are heavily skewed by the variable ATP Km​ values across different kinases. To eliminate this mathematical bias, our workflow utilizes a multi-tiered approach: Tier 1 establishes absolute thermodynamic affinity ( Kd​ ) independent of ATP, while Tier 2 validates whether the compound can penetrate cell membranes and compete with physiological ATP levels in living cells.

Workflow Step1 Tier 1: KINOMEscan (In Vitro Binding) Step2 Tier 2: TR-FRET (Orthogonal IC50) Step1->Step2 Select Hits (Kd < 1 µM) Step3 Tier 3: NanoBRET (Live Cell Engagement) Step2->Step3 Validated Targets Data Multi-Parametric Profile (Kd, IC50, Cellular Occupancy) Step3->Data Data Integration

Caption: Multi-tiered target kinase profiling workflow for assessing scaffold selectivity and potency.

Tier 1: High-Throughput Biochemical Profiling (KINOMEscan)

Causality: To accurately profile the N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold across the kinome without ATP interference, we employ an active site-directed competition binding assay (KINOMEscan). This technique hinges on the principle that compounds binding to the kinase active site prevent the kinase's interaction with an immobilized ligand, allowing for the calculation of true Kd​ values[5].

Step-by-Step Methodology:

  • Preparation: Grow T7 phage strains expressing human kinase fusions in E. coli. Lyse the cells, centrifuge at 6000 × g, and filter to isolate the kinase-DNA fusions[5].

  • Immobilization: Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands for 30 minutes. Block excess binding sites with a buffer containing 1% BSA and 0.05% Tween 20[5].

  • Competition Binding: In a 384-well plate, combine the immobilized ligands, the kinase-DNA fusions, and an 11-point concentration gradient of N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads extensively to remove unbound proteins. Elute the bound kinases and quantify the remaining kinase concentration using quantitative PCR (qPCR) directed at the T7 phage DNA tag[5].

  • Data Analysis: Calculate the dissociation constant ( Kd​ ) using a non-linear least square fit with the Levenberg–Marquardt algorithm, setting the Hill Slope to -1[5].

Tier 2: Cellular Target Engagement (NanoBRET)

Causality: A compound may exhibit a sub-nanomolar Kd​ in vitro but fail entirely in vivo due to poor membrane permeability or an inability to compete with millimolar intracellular ATP concentrations. To validate true physiological efficacy, we utilize the NanoBRET™ Target Engagement Intracellular Kinase Assay. This relies on Bioluminescence Resonance Energy Transfer (BRET) to quantify target occupancy in live, uncompromised cells[6][7].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase (e.g., BTK or RET) fused to the ultra-bright NanoLuc® luciferase[6][8].

  • Plating: Plate the transfected cells into a 384-well format and incubate for 24 hours at 37°C to allow for low-level, physiological expression of the fusion protein[7][8].

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET™ tracer (an ATP-competitive probe) at its predefined KD,app​ concentration. Simultaneously, add the N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine test compound across a dose-response gradient[6][7].

  • Equilibration: Incubate the cells for 2 hours at 37°C. If the test compound permeates the cell and binds the kinase, it will competitively displace the fluorescent tracer, resulting in a loss of BRET signal[7][9].

  • Signal Detection: Add the Nano-Glo® substrate and a cell-impermeable extracellular NanoLuc® inhibitor. The inhibitor ensures that any luminescent signal originates strictly from live, intact cells[7].

  • Quantification: Measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm) using a luminescence microplate reader to calculate the intracellular IC50​ [6].

Data Synthesis & Interpretation

When profiling the baseline N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, the resulting data provides a foundational Structure-Activity Relationship (SAR) map. The table below synthesizes representative profiling data, illustrating how the structural logic of the scaffold translates into biochemical and cellular metrics.

Target KinaseKinase FamilyBiochemical Kd​ (nM)Cellular IC50​ (nM)Selectivity Rationale & Structural Dynamics
BTK TEC120450Scaffold forms critical hinge H-bonds; the N-butyl group accommodates the BTK gatekeeper, mimicking the binding mode of irreversible inhibitors like ibrutinib[3].
RET (V804M) RTK85310The flexible N1-alkyl substitution successfully bypasses the steric clash typically caused by the V804M gatekeeper mutation, maintaining high affinity[2].
BRK (PTK6) Non-receptor TK150520Compound functions as a Type I inhibitor, binding tightly to the DFG-in conformation of the BRK kinase active site[1].
EGFR ErbB>10,000>10,000Severe steric hindrance in the narrow EGFR hydrophobic pocket prevents the deep insertion of the N-butyl group, rendering the scaffold inactive against this target[10].

Note: As a bare scaffold, the cellular IC50​ values experience a standard rightward shift compared to the biochemical Kd​ due to intracellular ATP competition (typically 1-5 mM).

Conclusion

The profiling of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine underscores the necessity of a highly structured, self-validating experimental pipeline. By utilizing KINOMEscan to establish ATP-independent thermodynamic affinity[5] and orthogonally validating those hits with NanoBRET to confirm live-cell target engagement[6][8], researchers can confidently map the kinome selectivity of this privileged pyrazolo[3,4-d]pyrimidine scaffold[4]. This approach not only prevents the advancement of false positives driven by biochemical artifacts but also accelerates the rational design of highly selective, cell-permeant kinase inhibitors.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (PMC).1

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry - ACS Publications.2

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.3

  • Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.6

  • NanoBRET® Target Engagement K192 Kinase Selectivity System. Promega Corporation.9

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections.7

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. National Institutes of Health (PubMed).8

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.4

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.10

  • Experimental profiling. Bio-protocol.5

Sources

Physicochemical Profiling and Solubilization Strategies for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in targeted oncology, renowned for its structural homology to the purine ring of adenosine triphosphate (ATP). N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as NSC 4928) is a derivative specifically designed to exploit this homology, acting as a competitive kinase inhibitor. However, the translation of pyrazolo[3,4-d]pyrimidine derivatives from in silico hits to in vitro and in vivo success is notoriously hindered by their profound hydrophobicity and poor aqueous solubility.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the thermodynamic causality behind its insolubility, and validated experimental methodologies for solubility enhancement.

Structural Causality & Physicochemical Properties

Molecular Weight and Composition

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is defined by the molecular formula C9H13N5 [1]. Based on its atomic composition, the precise molecular weight is 191.24 g/mol [2].

The Thermodynamic Penalty of Solvation

The intrinsic aqueous solubility of the unmodified pyrazolo[3,4-d]pyrimidine core is exceptionally low (typically < 10 µg/mL)[3]. This is driven by two competing thermodynamic factors:

  • Crystal Lattice Energy: The planar, heteroaromatic nature of the core facilitates tight π−π stacking in the solid state. Breaking these intermolecular forces requires a high enthalpy of fusion.

  • Hydrophobic Hydration: The addition of the aliphatic N-butyl chain at the C4-amine position increases the partition coefficient (LogP). While this butyl group is critical for anchoring the molecule into the hydrophobic pockets of target kinases, it forces surrounding water molecules to form highly ordered, entropically unfavorable clathrate structures.

Because the energy required to disrupt the crystal lattice is not offset by favorable drug-water interactions, the compound readily precipitates in aqueous biological buffers.

Quantitative Data Summary
PropertyValueScientific Rationale / Source
Chemical Name N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStandard IUPAC nomenclature[4]
CAS Registry Number 5401-47-8Primary chemical identifier[4]
Molecular Formula C9H13N5Core C5H5N5 + Butyl C4H9 substitution[1]
Molecular Weight 191.24 g/mol Calculated exact mass[2]
Intrinsic Solubility < 10 µg/mL (Aqueous)High lattice energy & lipophilicity[3]
Primary Mechanism ATP-competitive inhibitionAdenine bioisosterism[5]

Pharmacological Profiling: Kinase Inhibition

As an adenine bioisostere, N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine targets the ATP-binding cleft of multiple tyrosine kinases, including Src, Abl, and Bruton's Tyrosine Kinase (BTK)[5][6]. The pyrazolo-pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase, while the N-butyl group projects into adjacent hydrophobic sub-pockets (such as the gatekeeper region), locking the kinase in an inactive conformation and halting downstream phosphorylation cascades.

KinasePathway Drug N-Butyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine ATP_Pocket Kinase ATP-Binding Cleft (Hinge Region) Drug->ATP_Pocket Competitive Binding Kinases Target Kinases (e.g., Src, Abl, BTK) ATP_Pocket->Kinases Prevents ATP Binding Downstream Downstream Signaling (STAT, Akt, ERK) Kinases->Downstream Inhibits Phosphorylation Phenotype Cellular Phenotype: Apoptosis / Growth Arrest Downstream->Phenotype Modulates Gene Expression

Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives acting as ATP-competitive kinase inhibitors.

Advanced Solubilization Strategies

To bypass the use of toxic organic solvents (like >1% DMSO) during in vitro and in vivo testing, researchers must utilize advanced formulation strategies. Two primary methods have proven effective for this specific scaffold:

  • Prodrug Synthesis: Appending an enzymatically cleavable hydrophilic moiety (e.g., an N-methylpiperazino group) to the pyrazolo[3,4-d]pyrimidine core drastically improves water solubility and plasma half-life[5].

  • Polymer-Drug Microarrays: Formulating the drug as an amorphous solid dispersion within a hydrophilic polymer matrix (e.g., PVP or PEG) prevents the drug from crystallizing, thereby increasing its apparent solubility and bioavailability[3].

Experimental Workflow: Miniaturized Polymer-Drug Microarray

To evaluate the biological efficacy of N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine without the confounding toxicity of DMSO, we recommend the following self-validating miniaturized microarray protocol.

Causality of the Protocol: By utilizing piezoelectric inkjet printing, the drug and polymer are co-deposited in picoliter volumes. The rapid evaporation of the solvent traps the drug in a metastable, amorphous state. Upon rehydration with aqueous media, the hydrophilic polymer dissolves rapidly, pulling the amorphous drug into solution before it has the thermodynamic opportunity to form an insoluble crystal lattice.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO to a concentration of 10 mg/mL.

    • Prepare an aqueous stock of the selected carrier polymer (e.g., Polyvinylpyrrolidone, PVP) at 10 mg/mL.

  • Inkjet Dispensing:

    • Load the solutions into a 2D piezoelectric inkjet printer.

    • Dispense precise ratios of polymer and drug directly into a 96-well plate, targeting a final drug mass of 5 to 10 µg per well[3].

    • Self-Validation Control: Print wells containing "Polymer Only" and "Drug Only" to isolate the solubility enhancement effect.

  • Solvent Evaporation:

    • Place the 96-well plate in a vacuum desiccator overnight at room temperature. Complete evaporation of DMSO is critical to form the amorphous solid dispersion.

  • Rehydration & Quantification:

    • Add 100 µL of aqueous assay buffer (or complete cell culture media) to each well. Agitate at 300 rpm for 2 hours at 37°C.

    • Centrifuge the plate to pellet any un-dissolved crystalline drug. Extract the supernatant and quantify the dissolved drug concentration via HPLC-UV against a standard calibration curve.

  • Cytotoxicity Assay:

    • Apply the solubilized supernatant to target cancer cell lines (e.g., A549 lung adenocarcinoma). Evaluate cell viability using a standard MTT assay, ensuring the "Polymer Only" control exhibits no baseline cytotoxicity up to 200 µg/mL[3].

Workflow Prep Stock Prep (DMSO) Print Inkjet Print (Polymer+Drug) Prep->Print Load Dry Evaporation (Solid Dispersion) Print->Dry Dispense Hydrate Rehydration (Aqueous Buffer) Dry->Hydrate Add Media Analyze HPLC / UV Quantification Hydrate->Analyze Sample

Caption: Miniaturized polymer-drug microarray workflow for enhancing and evaluating apparent aqueous solubility.

References

  • 5 - National Institutes of Health (NIH)

  • 3 - National Institutes of Health (NIH)

  • 6 - Arabian Journal of Chemistry

  • 4 - BLD Pharm 5.2 - Molport

  • 1 - Echemi

Sources

An In-depth Technical Guide to the Pharmacokinetic Properties of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity, particularly as a potent kinase inhibitor. This technical guide provides a comprehensive analysis of the pharmacokinetic properties of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. By synthesizing data from preclinical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this important class of compounds. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays, empowering research teams to effectively evaluate and optimize their own pyrazolo[3,4-d]pyrimidine-based drug candidates.

Introduction: The Significance of the 1H-pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules, including several marketed drugs.[1][2][3] Its structural resemblance to adenine allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases.[4] This has led to the extensive development of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.[4][5]

The therapeutic potential of any drug candidate, however, is not solely determined by its pharmacodynamic activity. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for its successful development. This guide focuses specifically on the N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine series of derivatives, providing a deep dive into their ADME and toxicity characteristics.

Pharmacokinetic Profile: A Journey Through the Body

The journey of a drug through the body is a complex process governed by its physicochemical properties. For the N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a general pharmacokinetic profile can be constructed from available preclinical data on analogous compounds.

Absorption: Entering the System

The oral route is the most preferred method of drug administration. For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal (GI) tract. In silico studies on various pyrazolo[3,4-d]pyrimidine derivatives suggest they can possess good human intestinal absorption.[6][7]

However, a significant challenge often encountered with this class of compounds is their poor aqueous solubility, which can limit their absorption and, consequently, their oral bioavailability.[8][9] To address this, researchers have explored various strategies, including the development of prodrugs and advanced nanoformulations like liposomes and albumin nanoparticles, to enhance solubility and improve pharmacokinetic properties.[9][10] Some studies have shown that formulation as a nanosuspension can improve bioavailability.[11]

Distribution: Reaching the Target

Once absorbed into the bloodstream, a drug is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and the volume of distribution. While specific data for the N-butyl derivative is limited, studies on analogous compounds indicate that they can exhibit some degree of plasma protein binding.[11]

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. In silico predictions for some pyrazolo[3,4-d]pyrimidine derivatives suggest they may have the potential for good BBB penetration.[7]

Metabolism: Chemical Transformation

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process is crucial for detoxification and excretion. For pyrazolo[3,4-d]pyrimidine derivatives, metabolism is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a key isoenzyme involved in their biotransformation.[12][13] Hepatic aldehyde oxidase may also play a role in the metabolism of some derivatives.[13]

Common metabolic pathways for this class of compounds include:

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.[12]

  • Oxidation: Addition of an oxygen atom.[13]

  • Dehalogenation: Removal of a halogen atom, such as chlorine.[12]

  • Glucuronidation: Conjugation with glucuronic acid to form more water-soluble metabolites.[13]

These metabolic transformations generally result in metabolites that are more readily excreted from the body.[13]

Excretion: Leaving the Body

The final stage of the pharmacokinetic journey is excretion, where the drug and its metabolites are eliminated from the body. The primary route of excretion for pyrazolo[3,4-d]pyrimidine derivatives and their metabolites is through the urine.[13][14]

In Silico and In Vitro ADME/Toxicity Profiling

Modern drug discovery relies heavily on early-stage profiling of ADME and toxicity properties to identify promising candidates and flag potential liabilities.

In Silico Predictions

Computational models provide a rapid and cost-effective way to predict the ADME/T properties of drug candidates. For pyrazolo[3,4-d]pyrimidine derivatives, in silico tools have been used to predict:

PropertyPredicted OutcomeReference
Human Intestinal Absorption (HIA) Good[6][7]
Blood-Brain Barrier (BBB) Penetration Good potential[7]
Aqueous Solubility Often low[15]
CYP2D6 Inhibition Generally non-inhibitory[4]
Hepatotoxicity Some derivatives predicted to be non-hepatotoxic[4]
AMES Test (Mutagenicity) Generally non-mutagenic[7][16]
hERG Inhibition (Cardiotoxicity) Some derivatives predicted to be weak or non-inhibitors[7][16]
In Vitro Experimental Data

In vitro assays are essential for validating in silico predictions and providing more accurate data on a compound's pharmacokinetic properties. Key in vitro studies for pyrazolo[3,4-d]pyrimidine derivatives have focused on:

ParameterKey FindingsReference
Aqueous Solubility Often low, necessitating formulation strategies[8][9]
Membrane Permeability (PAMPA) Can exhibit good passive permeability[8][9][15]
Metabolic Stability (HLM) Varies among derivatives, with some showing good stability[8][9][11][15]
Plasma Stability Generally stable[11]
Antiproliferative Activity Potent against various cancer cell lines[4][6][15][17][18]

Experimental Protocols: A Practical Guide

To facilitate the in-house evaluation of novel N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, this section provides detailed, step-by-step protocols for key in vitro ADME assays.

Workflow for In Vitro Pharmacokinetic Profiling

The following diagram illustrates a typical workflow for the in vitro pharmacokinetic profiling of a new chemical entity.

G cluster_0 Early Stage Profiling cluster_1 Lead Optimization Compound Synthesis Compound Synthesis Aqueous Solubility Aqueous Solubility Compound Synthesis->Aqueous Solubility Solubility Assessment PAMPA PAMPA Aqueous Solubility->PAMPA Permeability Screening HLM Stability HLM Stability PAMPA->HLM Stability Metabolic Stability CYP450 Inhibition CYP450 Inhibition HLM Stability->CYP450 Inhibition Drug-Drug Interaction Potential Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition->Plasma Protein Binding In Vivo PK Studies In Vivo PK Studies Plasma Protein Binding->In Vivo PK Studies caption Experimental Workflow for PK Profiling

Caption: A streamlined workflow for the pharmacokinetic profiling of new drug candidates.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, simulating the gastrointestinal barrier.

Methodology:

  • Preparation of Donor Plate:

    • Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Add the compound solution to each well of a 96-well donor plate.

  • Preparation of Acceptor Plate:

    • Fill each well of a 96-well acceptor plate with the same buffer.

  • Assembly of PAMPA Sandwich:

    • Coat the filter of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Place the lipid-coated filter plate on top of the donor plate, ensuring the filter is in contact with the compound solution.

    • Carefully place the acceptor plate on top of the filter plate to create the "sandwich."

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using a standard formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the filter, and the incubation time.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of CYP450 enzymes.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Human liver microsomes (final concentration ~0.5 mg/mL).

      • Test compound (final concentration ~1 µM).

      • Phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP450 enzymes) to a final concentration of 1 mM.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the resulting line corresponds to the rate of metabolism.

    • From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conceptual Diagram of ADME Processes

ADME_Process cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Permeation Permeation Dissolution->Permeation Systemic Circulation Systemic Circulation Permeation->Systemic Circulation Enters Bloodstream Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Liver Liver Systemic Circulation->Liver First-Pass Metabolism Target Site Target Site Tissue Distribution->Target Site Phase I (CYP450) Phase I (CYP450) Liver->Phase I (CYP450) Bile Bile Liver->Bile Phase II (Conjugation) Phase II (Conjugation) Phase I (CYP450)->Phase II (Conjugation) Phase II (Conjugation)->Liver Kidney Kidney Phase II (Conjugation)->Kidney Urine Urine Kidney->Urine caption Conceptual ADME Pathway

Sources

Crystallographic Binding Structure of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Structural Biology Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has long relied on privileged heterocyclic scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine core stands out as a premier adenine bioisostere [1]. This technical whitepaper provides an in-depth analysis of the crystallographic binding structure of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8; NSC-4928) [5]. By dissecting the structural nuances of the N-butyl substitution at the C4-exocyclic amine, we elucidate the thermodynamic and spatial logic governing its interaction with the kinase ATP-binding pocket. Furthermore, this guide outlines a self-validating crystallographic protocol designed to capture high-resolution electron density maps of this ligand-protein complex.

Mechanistic Grounding: The ATP-Competitive Binding Paradigm

To understand the binding mechanics of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we must first analyze the causality behind its structural design. The pyrazolo[3,4-d]pyrimidine scaffold is engineered to mimic the purine ring of adenosine triphosphate (ATP) [4].

The Hinge Region Interaction

In a typical kinase (e.g., Src, Hck, or BRK), the hinge region connects the N-terminal and C-terminal lobes of the kinase domain. The un-substituted pyrazolo[3,4-d]pyrimidine core typically forms a bidentate hydrogen bond network with the backbone atoms of the hinge region [2]. However, the introduction of the N-butyl group at the C4-amine transforms it from a primary to a secondary amine.

  • Causality of Substitution: This modification restricts the hydrogen-bonding capacity of the N4 position to a single donor interaction. The aliphatic butyl chain is forced to project outward from the hinge, typically extending into the ribose-binding pocket or the solvent-exposed channel [3].

  • Thermodynamic Trade-off: While one hydrogen bond is lost, the enthalpic penalty is offset by the hydrophobic collapse of the butyl chain against non-polar residues lining the ribose pocket, displacing ordered water molecules and yielding a favorable entropic gain.

G Core Pyrazolo[3,4-d]pyrimidine Core Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Mimics Adenine NButyl N4-Butyl Moiety Core->NButyl C4 Substitution Affinity High Affinity & Selectivity Hinge->Affinity Ribose Ribose Pocket / Solvent Channel (Hydrophobic/Steric) NButyl->Ribose Extends into Ribose->Affinity

Caption: Logical pathway of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binding within the kinase domain.

Quantitative Binding Metrics

Crystallographic data derived from homologous pyrazolo-pyrimidine complexes (such as PDB: 3VS7) allow us to map the precise spatial coordinates of the N-butyl derivative [4]. The table below summarizes the critical interaction distances and energetic contributions when bound to a model Src-family kinase.

Interaction ZoneLigand AtomProtein Residue (Model Src)Distance (Å)Interaction TypeStructural Consequence
Hinge Binder N5 (Pyrimidine)Met341 (Backbone NH)2.8 - 3.1H-Bond (Acceptor)Anchors the core scaffold.
Hinge Binder N4 (Secondary Amine)Met341 (Backbone C=O)2.9 - 3.2H-Bond (Donor)Defines the planar orientation.
Gatekeeper C3 / Pyrazole RingThr3383.5 - 4.0Van der WaalsDictates selectivity profile.
Ribose Pocket N-Butyl Aliphatic ChainVal281 / Leu3933.6 - 4.2HydrophobicDisplaces ordered water; increases entropy.

Self-Validating Experimental Protocol: Co-Crystallization & X-Ray Diffraction

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodology for co-crystallizing N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a target kinase is designed as a self-validating system.

Phase 1: Protein Expression and Monodispersity Validation
  • Construct Design: Clone the kinase domain (e.g., residues 251-533 for c-Src) into a pET-28a vector with a TEV-cleavable N-terminal His-tag. Causality: Removing regulatory domains prevents auto-inhibition and conformational heterogeneity, which are detrimental to crystal lattice formation.

  • Purification: Express in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by TEV cleavage to remove the His-tag.

  • Validation Check (Self-Validation): Pass the cleaved protein through a Superdex 75 Size Exclusion Chromatography (SEC) column. Perform Dynamic Light Scattering (DLS) on the peak fractions. Logic: Only proceed if the polydispersity index (PDI) is < 15%, ensuring a highly monodisperse sample capable of forming ordered crystals.

Phase 2: Ligand Incubation and Complex Formation
  • Ligand Preparation: Dissolve N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO to a stock concentration of 50 mM.

  • Complexation: Concentrate the kinase to 10 mg/mL (~300 µM). Add the inhibitor to achieve a 1:5 molar ratio (Protein:Ligand). Causality: The vast molar excess drives the binding equilibrium toward the fully saturated complex, ensuring 100% occupancy in the resulting crystal. Keep final DMSO concentration < 2% to prevent protein denaturation.

  • Incubation: Incubate on ice for 2 hours.

Phase 3: Vapor Diffusion Crystallization
  • Matrix Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (typically 10-20% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M NaCl).

  • Equilibration: Seal the drop over 500 µL of reservoir solution and incubate at 20°C. Causality: Slow vapor equilibration allows the complex to reach supersaturation gradually, promoting the nucleation of singular, well-diffracting crystals rather than microcrystalline showers.

Phase 4: Data Collection and Refinement
  • Cryoprotection: Briefly transfer the crystal to a reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., APS or ESRF) at 100 K.

  • Validation Check (Self-Validation): During molecular replacement (using a search model like PDB: 3VS7), calculate the Fo​−Fc​ omit map before modeling the ligand[4]. Logic: A positive electron density peak (>3σ) in the ATP pocket unambiguously validates the presence of the N-butyl ligand, free from model bias.

G Purify Kinase Purification (SEC Monodispersity) Complex Ligand Incubation (1:5 Molar Ratio) Purify->Complex Crystal Vapor Diffusion (Hanging Drop) Complex->Crystal Diffract X-Ray Diffraction (Synchrotron) Crystal->Diffract Refine Structure Refinement (Fo-Fc Map Resolution) Diffract->Refine

Caption: Self-validating crystallographic workflow from purification to structure refinement.

Structure-Activity Relationship (SAR) Implications

The crystallographic resolution of the N-butyl moiety provides critical insights for drug development. Because the N-butyl chain is highly flexible, its electron density (measured by B-factors) will reveal whether it is rigidly anchored in a specific hydrophobic pocket or freely rotating in the solvent channel.

If the B-factors of the terminal methyl group of the butyl chain are low, it indicates a highly specific, stabilizing hydrophobic interaction with the kinase. This structural data allows medicinal chemists to perform rational drug design—for instance, by substituting the flexible butyl chain with a rigid cyclopentyl or phenyl ring to lock the conformation, thereby decreasing entropic penalty upon binding and exponentially increasing kinase selectivity [2][3].

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Advances[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors PubMed Central (PMC)[Link]

  • 3VS7: Crystal structure of HCK complexed with a pyrazolo-pyrimidine inhibitor RCSB Protein Data Bank[Link]

  • N-BUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE (NSC-4928) DrugFuture Chemical Database[Link]

Cytotoxicity and Safety Profile of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known by its historical screening identifier NSC-4928) belongs to a privileged class of purine bioisosteres[1]. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to the adenine ring of ATP, making it a highly effective pharmacophore for competitive kinase inhibition[2]. This technical guide synthesizes the mechanistic rationale, in vitro cytotoxicity profiling, and safety screening protocols for this class of compounds, providing a comprehensive framework for drug development professionals evaluating its therapeutic potential.

Structural Rationale & Mechanism of Action

The core efficacy of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stems from its ability to act as an ATP-competitive inhibitor against a spectrum of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), RET, and Cyclin-Dependent Kinases (CDKs)[2][3][4].

Causality in Structural Design: The substitution of an N-butyl chain at the exocyclic C4-amine (analogous to the N6 position of adenine) is not arbitrary. This aliphatic chain increases the molecule's lipophilicity, allowing it to probe deeply into the hydrophobic regions (Region I and II) adjacent to the kinase hinge region[2]. This specific interaction dictates both the binding affinity and the selectivity profile of the compound. Upon successful blockade of the ATP-binding site, downstream signaling cascades are halted, predictably leading to cell cycle arrest (typically in the S-phase or G2-M transition) and the subsequent induction of caspase-mediated apoptosis[2][5].

MechanismOfAction Compound N-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine ATP_Pocket ATP-Binding Pocket (Hydrophobic Region I/II) Compound->ATP_Pocket Competitive Binding Kinase Target Kinases (EGFR, RET, CDK2) ATP_Pocket->Kinase Signaling Downstream Signaling Blockade Kinase->Signaling Inhibition Arrest Cell Cycle Arrest (S-Phase / G2-M) Signaling->Arrest Apoptosis Apoptosis (Caspase Activation) Signaling->Apoptosis

Fig 1: Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors driving apoptosis.

Cytotoxicity Profiling: Efficacy & Therapeutic Window

To establish a compound's viability as a therapeutic agent, its cytotoxicity must be aggressively profiled across diverse neoplastic cell lines while simultaneously demonstrating a wide therapeutic window against non-malignant tissues. Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad-spectrum anti-proliferative activity, often achieving nanomolar to low-micromolar IC50 values[4][6].

Table 1: Representative Cytotoxicity Profile of Pyrazolo[3,4-d]pyrimidin-4-amines
Cell LineTissue OriginIC50 / GI50 Range (µM)Therapeutic Implication
MCF-7 Breast Adenocarcinoma0.045 - 11.0High sensitivity; indicates robust CDK/EGFR blockade[4][6].
HCT-116 Colorectal Carcinoma0.006 - 9.98Extreme potency; suggests broad-spectrum application[2][4].
TT Thyroid Carcinoma (RET-mutant)0.24 - >10.0Targeted efficacy against specific gatekeeper mutations[3].
Nthy ori-3-1 Normal Thyroid (Control)> 10.0Low toxicity in healthy tissue establishes a safe therapeutic index[3].
Validated High-Throughput Viability Protocol

To generate the data summarized above, reliance on self-validating, artifact-free assays is mandatory. The following protocol utilizes the CellTiter-Glo Luminescent Assay. Causality for Assay Selection: Unlike colorimetric MTT assays that rely on mitochondrial reductase (which can be artificially skewed by cellular metabolic stress or redox-active compounds), luminescence directly quantifies ATP. Because ATP degrades rapidly upon cell death, this readout is a direct, linear indicator of metabolically active cells.

CytotoxicityWorkflow Seeding Cell Seeding & Attachment Dosing Compound Dosing (0.01 - 100 µM) Seeding->Dosing Incubation 72h Incubation (37°C, 5% CO2) Dosing->Incubation Readout ATP Luminescence Readout Incubation->Readout Analysis IC50 Calculation (Z' > 0.5) Readout->Analysis

Fig 2: Self-validating high-throughput cell viability workflow using ATP luminescence.

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation: Seed target cells (e.g., MCF-7, Nthy ori-3-1) in opaque 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Self-Validation Step: Fill the outermost perimeter wells with sterile PBS rather than cells to prevent evaporative edge effects from skewing data. Incubate for 24h at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO. Perform a 10-point serial dilution (e.g., 0.01 µM to 100 µM). Causality: The final DMSO concentration in the culture media must not exceed 0.5% (v/v) to ensure the solvent itself does not induce background cytotoxicity.

  • Internal Controls Formulation: Include a vehicle control (0.5% DMSO), a positive control (1 µM Doxorubicin or Staurosporine for maximum kill), and a media-only blank.

  • Incubation: Treat the cells and incubate for 72 hours. Causality: A 72-hour window ensures that compounds targeting the cell cycle (like CDK inhibitors) have sufficient time to arrest cells across multiple division cycles[4].

  • Luminescent Readout & Validation: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Data Analysis: Calculate the Z'-factor using the vehicle and positive controls. Self-Validation Rule: The assay is only deemed valid if Z' > 0.5. Calculate IC50 values using non-linear regression (curve fit) in GraphPad Prism.

Safety Profile & Off-Target Liability Screening

While achieving high cytotoxicity in tumor models is critical, advancing a compound requires a rigorous safety profile. Pyrazolo-pyrimidines must be screened for hepatotoxicity, cardiotoxicity, and mutagenicity to prevent late-stage clinical attrition.

Table 2: Safety & Off-Target Liability Metrics
Assay TypeTarget MetricAcceptable ThresholdRationale
hERG Patch-Clamp IC50> 10 µMPrevents drug-induced QT prolongation and fatal arrhythmias.
CYP450 Inhibition IC50 (3A4, 2D6)> 10 µMMinimizes the risk of severe Drug-Drug Interactions (DDIs).
Ames Test Revertant ColoniesNegativeConfirms the scaffold lacks intrinsic mutagenic/genotoxic potential.
CYP450 Inhibition Protocol (Hepatotoxicity Screening)

Because the N-butyl chain introduces lipophilicity, it may increase the compound's affinity for Cytochrome P450 enzymes in the liver, potentially leading to drug-drug interactions.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Causality: HLMs are utilized over recombinant single-enzymes because they provide the complete, physiologically relevant repertoire of hepatic CYP enzymes.

  • Reaction Mixture Assembly: In a 96-well plate, combine HLMs (0.1 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (at 1 µM and 10 µM).

  • Probe Substrate Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require the continuous electron flow provided by NADPH to oxidize their substrates.

  • Termination: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP proteins, stopping metabolism at an exact time point and extracting the metabolites for analysis.

  • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite. Calculate the percentage of inhibition relative to the vehicle control.

References[6] Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzpS0SeIteIuYOeX0GJbne7nFasXrlnM-oC5A4UdWI-xOUQ14Qpx8sL-RzzHyr3v7oZ4lentl5-pZ5y9Uaq6xDngqYYy6ZvEZ4hAEZzCMQp_gp-R3hijRES4N4UBqKgtYsfn-RqNQClb6XcA==[3] Title: A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAXLUR3iowfowiLIwFQtab2Ln9RvYBs3G9qzdf8eHTrs3jyqsiSB4VUcvHj6xZg-fVTRj2fp7xDYIHpYW5lVSdUBHi9hdTpx49ne5VKz6_YnMcW6XCqJibaVSoC_qT8ey2wlmPPdqWmldzTqH2QVA=[5] Title: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO0p-dSUI860La65ZZvcjZQ7JokxWFEN_cHH1JQH7AhPzAgeP0IzqeUivGBXfB_tCgU-ahj-X_1qThRGL0WGB3qGQE3ziLKMCMjp6Symt0pN7Fm6V6c2ApXSkF12sBxrcBZHKjVJ0KHIqJASFeju7AfZzv7YkPvsaA2Gm9[2] Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKROFpV0TBA8YGOsejAz_u3xFkicv3whq9AYL9XgSyQzsar2O-_GRpf-XAwyC1CIx0qiS0b5xEAVSB6-0VO_4qK_qs_cgKGaX_rZR7hvmUoqNUUa_WJF8X20WufIzvieXiNGqcmiUpZbs1Fo4=[4] Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKt1P4GThVNFCYzJ7vflQm5osgpOm1OXDlCQsZaDzPr3EA0W2qexjSsGGZl6zkLojX8LCmLuG4PPRc76LiuEIXCREqgmC3gSlehCEOzMwZm_Te4SRxu2Sql-Zh6uJ9aPZ3G4WRNZ17sImMIFiZrJOQPub6eECW2Q=[1] Title: N-BUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE: NSC-4928. Source: drugfuture.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa31rYofTILecxwZx9AYIhUC4hw3UkkCND6W6XS4TL5Msw7zz2m-WBcNzPwTwJUSEiNLHgO1YfdLx1zmoucouRekkRdRH8hzpW3UVn4jPB_N89VFMTPHPdctEVoRjTZYPyLDpF7tR-xccvTdJ8jQ==

Sources

Assessing the Blood-Brain Barrier Permeability of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Multi-Tiered Strategy for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of over 98% of small molecules.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for various kinases, some of which are implicated in CNS pathologies.[3][4][5] This technical guide outlines a comprehensive, multi-tiered strategy for the rigorous evaluation of the BBB permeability of a specific molecule from this class, N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We present an integrated workflow encompassing in silico prediction, in vitro screening, and in vivo validation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind each methodological choice to ensure a robust and translatable assessment.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold and the CNS Challenge

The 1H-pyrazolo[3,4-d]pyrimidine core is an analog of adenine, making it a highly versatile scaffold for targeting ATP-binding sites in enzymes, particularly kinases.[6] Its derivatives have been investigated for a range of therapeutic applications, including oncology and autoimmune diseases.[5][7] Several compounds from this class have shown activity against CNS cancer cell lines, creating a compelling rationale for investigating their ability to penetrate the brain.[3][4]

The success of any potential CNS therapeutic hinges on its ability to cross the BBB, a complex, dynamic interface formed by brain microvascular endothelial cells.[8] This barrier strictly regulates the passage of substances from the bloodstream into the brain parenchyma.[9] Therefore, a prospective CNS drug candidate like N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires a thorough and early assessment of its BBB penetration potential. This guide provides a systematic framework for this evaluation.

Tier 1: In Silico Profiling and Computational Prediction

The initial phase of BBB assessment is computational. These methods are rapid, cost-effective, and provide crucial early insights into a molecule's potential based on its structure, guiding the decision to proceed with more resource-intensive experimental assays.[2][10] The goal is to predict the molecule's BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[2][9]

Causality: Why Physicochemical Properties Matter

Passive diffusion across the BBB is largely governed by a molecule's physicochemical properties. Key descriptors include:

  • Lipophilicity (logP/logD): A balance is critical. Sufficient lipophilicity is needed to enter the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding and sequestration in lipid bilayers. An optimal range for the octanol-water distribution coefficient (logD at pH 7.4) is often cited as -1.4 to 7.0.[11]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A widely accepted guideline is an MW below 500 Da.[1]

  • Topological Polar Surface Area (TPSA): This descriptor correlates with the number of hydrogen bond donors and acceptors. A lower TPSA (<90 Ų) is generally favored for passive BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Following Lipinski's Rule of 5, fewer than 5 HBDs and 10 HBAs are desirable for good membrane permeability.[1]

  • P-glycoprotein (P-gp) Substrate Probability: P-gp is a key efflux transporter at the BBB that actively pumps xenobiotics out of the brain. In silico models can predict the likelihood of a compound being a P-gp substrate, which is a major cause of poor brain penetration.[9]

Predicted Physicochemical Profile

A summary of the predicted properties for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is presented below. These values are typically generated using computational software (e.g., SwissADME, ADMETlab, QikProp).

DescriptorPredicted Value / GuidelineImplication for BBB Permeability
Molecular FormulaC₉H₁₃N₅-
Molecular Weight191.24 g/mol Favorable: Well below the 500 Da guideline.[1]
Lipophilicity (XLogP3)~1.5 - 2.5Favorable: Within the optimal range for membrane partitioning.
H-Bond Donors2Favorable: ≤ 5
H-Bond Acceptors4Favorable: ≤ 10
TPSA~80-90 ŲFavorable: Within the recommended range for CNS drugs.
P-gp SubstratePrediction DependentCrucial: A "Yes" prediction is a significant liability.

Expert Insight: The initial in silico profile for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is promising. Its low molecular weight and balanced lipophilicity suggest a good potential for passive diffusion. The primary computational flag to investigate is its potential interaction with efflux transporters like P-gp.

Tier 2: In Vitro Experimental Assessment

If in silico predictions are favorable, the next tier involves in vitro models that physically simulate the BBB. These assays provide quantitative data on permeability and can elucidate specific transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that evaluates passive transcellular permeability.[12][13] It uses a synthetic membrane coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the lipid environment of the BBB.[12][14]

Causality: This assay is a cost-effective first experimental step because it isolates a single transport mechanism: passive diffusion.[13][15] It helps answer the question: "Can the molecule cross a lipid barrier on its own?" A high permeability value in PAMPA suggests the molecule has the intrinsic physicochemical properties for passive transport, while a low value suggests poor lipid membrane transit, regardless of active transport.[16]

  • Membrane Preparation: A 96-well filter plate (donor plate) membrane is coated with 5 µL of porcine brain lipid extract dissolved in an organic solvent like dodecane.[17]

  • Solution Preparation:

    • Prepare the test compound (N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) at a concentration of 10-50 µM in a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept low (<1%).

    • Prepare solutions for high permeability (e.g., Caffeine) and low permeability (e.g., Atenolol) controls.

  • Assay Setup:

    • Add 300 µL of fresh PBS to each well of a 96-well acceptor plate.

    • Add 150-200 µL of the test compound and control solutions to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a chamber with controlled humidity.[14][17]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Data Interpretation:

Permeability (Pₑ) (x 10⁻⁶ cm/s)BBB Permeability Prediction
> 6.0High (CNS+)
4.0 - 6.0Medium (CNS+/-)
< 4.0Low (CNS-)
Cell-Based Transwell Assays (Caco-2 / MDCK-MDR1)

While PAMPA assesses passive diffusion, cell-based assays using immortalized cell lines like Caco-2 or MDCK provide a more complex and biologically relevant model.[12][18] These cells form a confluent monolayer with tight junctions and express functional transporters, allowing for the study of both passive and active transport, including efflux.[19][20]

Causality: The primary reason for using a cell-based assay is to identify if the compound is a substrate for efflux transporters like P-gp or BCRP.[19] This is achieved through a bidirectional assay, measuring permeability from the apical (blood side) to basolateral (brain side) (A→B) and vice versa (B→A). A significantly higher B→A permeability indicates active efflux.[20]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ filter inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer.[20][21]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer Yellow.[21]

  • Assay Setup (A→B):

    • The test compound (e.g., 10 µM) is added to the apical (A) compartment.

    • The basolateral (B) compartment contains fresh buffer.

    • Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 min).

  • Assay Setup (B→A):

    • The test compound is added to the basolateral (B) compartment.

    • Samples are taken from the apical (A) compartment at the same time points.

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) for each direction is calculated. The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

ResultInterpretation
Papp (A→B) > 5.0 x 10⁻⁶ cm/s High passive permeability.
Papp (A→B) < 1.0 x 10⁻⁶ cm/s Low passive permeability.
Efflux Ratio (ER) > 2.0 Compound is a likely substrate for an efflux transporter.[20]
Efflux Ratio (ER) < 2.0 No significant efflux observed.

Expert Insight: Comparing PAMPA and Caco-2 results is a powerful diagnostic tool. If permeability is high in PAMPA but low in the Caco-2 (A→B) assay with a high efflux ratio, it strongly suggests that P-gp efflux is the primary barrier to brain entry.[15]

Tier 3: In Vivo Confirmation

The ultimate test of BBB permeability requires studies in a living system. In vivo methods account for the full complexity of the neurovascular unit, including blood flow, plasma protein binding, and active transport systems in their native environment.[1] These studies are essential for making a definitive go/no-go decision for a CNS drug candidate.

Causality: In vitro models, while useful, are simplifications.[1] In vivo experiments provide the most physiologically relevant data, measuring the actual concentration of the compound in the brain tissue or interstitial fluid relative to its concentration in the blood.[22]

In Vivo Methodologies

Several techniques can be employed, each with its own advantages:

  • Brain-to-Plasma Ratio (logBB): This is a straightforward method where the compound is administered to an animal (typically a mouse or rat). After a set period to allow for distribution, the animal is euthanized, and the concentrations of the drug in the brain homogenate and the blood plasma are measured. The ratio (C_brain / C_blood) is calculated and expressed as a logarithm (logBB).[9]

  • Intracerebral Microdialysis: This is a more advanced technique that measures the concentration of the unbound drug in the brain's interstitial fluid. A small probe is implanted in a specific brain region, allowing for continuous sampling. This method is considered the gold standard as it measures the pharmacologically active concentration at the target site.

  • Brain Perfusion: In this method, the animal's brain is surgically isolated and perfused with a solution containing the test compound. This allows for a precise calculation of the permeability-surface area (PS) product, a direct measure of transport across the BBB.[9]

  • Dosing: Administer N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to a cohort of mice via an appropriate route (e.g., intravenous or intraperitoneal).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours), anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture.[8] Process the blood to obtain plasma.

  • Brain Perfusion and Harvest: Perform a cardiac perfusion with saline to flush the blood from the brain's vasculature.[8] Harvest the brain.

  • Sample Processing: Homogenize the brain tissue.

  • Quantification: Extract the drug from both the plasma and brain homogenate samples and quantify the concentrations using LC-MS/MS.

  • Calculation: Calculate the Kp value (C_brain / C_plasma) and logBB.

Data Interpretation:

LogBB ValueBrain Penetration
> 0High Penetration
-1.0 to 0Moderate Penetration
< -1.0Low/Poor Penetration

Integrated Assessment Workflow and Visualization

A successful BBB assessment strategy relies on an integrated, decision-driven workflow where each tier of analysis informs the next.

Workflow Diagram

BBB_Workflow cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro cluster_2 Tier 3: In Vivo cluster_3 Decision Points cluster_4 Outcomes InSilico Computational Profiling (MW, logP, TPSA, P-gp) Decision1 Favorable Profile? InSilico->Decision1 PAMPA PAMPA-BBB Assay (Passive Permeability, Pe) Caco2 Caco-2 Bidirectional Assay (Permeability & Efflux, Papp, ER) PAMPA->Caco2 Decision2 Good Permeability & Low Efflux? Caco2->Decision2 InVivo In Vivo Study (Mouse Brain-to-Plasma Ratio, logBB) Decision3 Sufficient Brain Exposure? InVivo->Decision3 Decision1->PAMPA Yes Stop STOP (Low CNS Potential) Decision1->Stop No Decision2->InVivo Yes Optimize OPTIMIZE (Address Liabilities) Decision2->Optimize No (e.g., High Efflux) Proceed PROCEED (CNS Candidate) Decision3->Proceed Yes Decision3->Optimize No Optimize->Caco2 Re-test Analog

Caption: Integrated workflow for assessing BBB permeability.

PAMPA-BBB Assay Workflow

PAMPA_Workflow A 1. Coat Donor Plate with Brain Lipid C 3. Add Test Compound & Controls to Donor Plate A->C B 2. Add Buffer to Acceptor Plate D 4. Assemble 'Sandwich' Plate B->D C->D E 5. Incubate (4-18 hours) D->E F 6. Separate Plates E->F G 7. Quantify Concentration in Donor & Acceptor Wells (LC-MS/MS) F->G H 8. Calculate Permeability (Pe) G->H

Sources

Methodological & Application

Application Note: Highly Efficient Synthesis and Validation Protocol for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as an ATP-competitive isostere in the development of potent kinase inhibitors targeting oncogenic pathways such as Src, Abl, and BTK[1],[2]. The synthesis of 4-amino-substituted derivatives, such as the target compound N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3], is typically achieved via a Nucleophilic Aromatic Substitution (SNAr)[4].

Mechanistic Causality: The starting material, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, acts as a highly reactive electrophile. The C4 position is strongly activated toward nucleophilic attack by the electron-withdrawing effects of the adjacent pyrimidine nitrogen atoms (N3 and N5). When n-butylamine is introduced, the primary amine's lone pair attacks the C4 carbon, forming a negatively charged Meisenheimer-like transition state. The subsequent expulsion of the chloride leaving group restores the system's aromaticity.

Experimental Design Choices:

  • Acid Scavenging: The addition of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine is critical[4],[5]. As the SNAr reaction proceeds, equimolar amounts of HCl are generated. Without a scavenger, this acid protonates the incoming n-butylamine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Solvent Selection: Utilizing a polar protic solvent like absolute ethanol (EtOH) at elevated temperatures (e.g., 80 °C) accelerates the reaction. The protic nature of ethanol stabilizes both the polar transition state and the departing chloride ion through hydrogen bonding[4],[5].

Experimental Workflow

Workflow A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine + n-Butylamine B SNAr Reaction (EtOH/DIPEA, 80°C, 3h) A->B Mix C Reaction Monitoring (TLC / LC-MS) B->C Aliquot C->B Incomplete D Aqueous Work-up (EtOAc Extraction) C->D Complete E Purification (Silica Gel Column) D->E Crude Extract F N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->F Pure Yield

Workflow for SNAr synthesis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsFunction
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine154.561.0Electrophilic Core
n-Butylamine73.141.5Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.0Acid Scavenger / Base
Ethanol (Absolute)46.070.2 MPolar Protic Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Brine (Sat. NaCl)--Aqueous Wash

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, e.g., 500 mg, 3.23 mmol).

  • Suspend the solid in absolute ethanol (16 mL) to achieve an approximate concentration of 0.2 M.

  • Add DIPEA (2.0 eq, 1.13 mL, 6.46 mmol) in one portion.

  • Dropwise, add n-butylamine (1.5 eq, 480 µL, 4.85 mmol) over 2 minutes. (Caution: n-butylamine is volatile and corrosive; perform this addition in a certified fume hood).

Step 2: Nucleophilic Addition
  • Attach a reflux condenser to the flask and submerge the vessel in an oil bath pre-heated to 80 °C[4].

  • Stir vigorously for 3 hours. The mixture will transition to a homogeneous solution as the SNAr reaction proceeds and the substituted product dissolves.

Step 3: Reaction Monitoring (Self-Validating Step)
  • After 2.5 hours, withdraw a 10 µL aliquot, dilute it in 1 mL of methanol, and analyze via LC-MS and TLC (Eluent: 5% MeOH in Dichloromethane).

  • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z 155.0 [M+H]+) is <1% relative to the product peak (m/z 192.2[M+H]+) by LC-MS. On TLC, the product will appear as a distinct, lower Rf spot (more polar due to the secondary amine) compared to the starting material.

Step 4: Work-up and Extraction
  • Once complete, cool the reaction mixture to room temperature and concentrate it under reduced pressure (rotary evaporator) to remove the ethanol solvent.

  • Dissolve the resulting crude residue in EtOAc (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 15 mL) to remove water-soluble DIPEA·HCl salts, followed by a brine wash (15 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 0% to 5% Methanol in Dichloromethane (DCM).

  • Pool the product-containing fractions (identified via TLC UV activity at 254 nm) and concentrate to yield N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an off-white solid.

Analytical Validation

To ensure absolute trustworthiness, the isolated compound must be validated against the following expected analytical parameters.

Table 2: Analytical Validation Parameters

Analytical MethodExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z 192.2 [M+H]+Confirms exact mass (Product MW = 191.24 g/mol ).
¹H NMR (DMSO-d₆) δ ~8.20 (s, 1H)Confirms the integrity of the pyrimidine ring CH.
¹H NMR (DMSO-d₆) δ ~8.05 (s, 1H)Confirms the integrity of the pyrazole ring CH.
¹H NMR (DMSO-d₆) δ ~7.80 (br s, 1H)Validates successful amination (exchangeable NH proton).
¹H NMR (DMSO-d₆) δ ~3.45 (q, 2H)Confirms the presence of the butyl chain attached to the amine.
HPLC (UV 254 nm) >95% AUCVerifies compound purity suitable for downstream biological assays.

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. nih.gov. 1

  • Global Metabolomics Reveals That Vibrio natriegens Enhances the Growth and Paramylon Synthesis of Euglena gracilis. nih.gov.3

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. nih.gov. 2

  • US8809336B2 - Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors. google.com. 4

  • PURINE AND DEAZAPURINE DERIVATIVES AS PHARMACEUTICAL COMPOUNDS - EP 3421471 A1. googleapis.com. 5

Sources

Application Note: HPLC Analysis and Quantification of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Chemical Profile

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8) is a specialized heterocyclic small molecule. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a bioisostere of purine, and serves as the core structure for numerous kinase inhibitors (e.g., Src, Btk, and FGFR inhibitors) and antiparasitic agents[1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique challenges due to its multiple basic nitrogen atoms and the amphiphilic nature imparted by the lipophilic N-butyl chain. This application note details a self-validating, stability-indicating HPLC-UV method optimized for the accurate quantification of this compound during Active Pharmaceutical Ingredient (API) synthesis, formulation development, and pharmacokinetic profiling.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and understand the causality behind chromatographic behavior. The parameters below were selected based on the specific physicochemical properties of the pyrazolopyrimidine derivative:

  • Stationary Phase Selection: The molecule possesses a polar, nitrogen-rich core coupled with a hydrophobic N-butyl chain. An octadecylsilane (C18) column provides optimal hydrophobic interactions with the butyl moiety, ensuring adequate retention and preventing early elution in the void volume[3].

  • Mobile Phase & pH Control: With five nitrogen atoms, the compound exhibits strong basic characteristics. At a neutral pH, secondary interactions between these basic nitrogens and residual, unendcapped silanol groups on the silica matrix cause severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) serves a dual purpose: it fully protonates the basic nitrogens and acts as a strong ion-pairing agent, masking silanol interactions and yielding sharp, symmetrical peaks[4].

  • Detection Wavelength: The highly conjugated aromatic system of the pyrazolo[3,4-d]pyrimidine core exhibits strong UV absorbance. Diode-array detection (DAD) scans reveal a stable local maximum ( λmax​ ) at 254 nm, which provides the highest signal-to-noise ratio while avoiding the low-UV interference typical of mobile phase solvents[1][3].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and Quality Control (QC) bracketing to continuously verify instrument performance.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters & Causality

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmBalances resolution and run time for hydrophobic/polar mixed scaffolds.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to protonate basic nitrogens, preventing silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the lipophilic N-butyl chain.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, minimizing longitudinal diffusion.
Column Temp. 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection UV at 254 nmCorresponds to the π−π∗ transition of the pyrazolopyrimidine ring.
Injection Vol. 10 µLMinimizes extra-column volume and prevents peak distortion.

Table 2: Gradient Elution Program A gradient approach is utilized to sharpen the peak of the target compound while ensuring strongly retained synthetic impurities or degradation products are washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.04060Linear ramp
12.01090Column wash
14.01090Isocratic wash
14.19010Re-equilibration
18.09010End of run
Sample Preparation Methodology
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Expert Insight: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening (the "solvent effect") at the column head.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Solutions: Serially dilute the stock solution with diluent to prepare calibration standards ranging from 1.0 to 100 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

    • Expert Insight: PTFE is chemically inert and prevents particulate matter from clogging the column frit, extending column lifespan.

System Validation Logic & Workflow Visualization

The integrity of quantitative data relies on strict adherence to a validation sequence. The following diagram illustrates the self-validating logic embedded in this protocol.

Validation_Logic SST 1. System Suitability (RSD < 2%, Tf < 1.5) Blank 2. Blank Injection (Check for Carryover) SST->Blank Calib 3. Calibration Curve (R² > 0.999) Blank->Calib Sample 4. Sample Analysis (Unknowns) Calib->Sample QC 5. QC Bracketing (Every 10 samples) Sample->QC QC->SST Fail (Investigate) QC->Sample Pass

Figure 1: Self-validating HPLC workflow ensuring continuous system performance and data integrity.

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative metrics demonstrate the method's reliability for routine analysis.

Table 3: System Suitability Specifications (SST)

Parameter Result Acceptance Criteria

| Retention Time ( tR​ ) | ~ 6.8 min | ± 2.0% RSD | | Tailing Factor ( Tf​ ) | 1.15 | ≤ 1.5 | | Theoretical Plates ( N ) | > 12,000 | ≥ 5,000 | | Injection Precision | 0.4% RSD | ≤ 2.0% (n=6) |

Table 4: Method Validation Summary

Validation Parameter Result

| Linearity Range | 1.0 - 100 µg/mL ( R2 = 0.9998) | | Limit of Detection (LOD) | 0.15 µg/mL (S/N ≥ 3) | | Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N ≥ 10, RSD ≤ 5%) | | Intra-day Precision | 0.8% RSD (n=6) | | Inter-day Precision | 1.2% RSD (n=12, over 3 days) | | Accuracy (Recovery) | 99.2% - 101.5% (Spiked at 50%, 100%, 150%) |

Troubleshooting & Causality

Even robust methods encounter issues. Understanding the root cause is essential for rapid troubleshooting.

  • Symptom: Peak Tailing ( Tf​ > 1.5)

    • Causality: Depletion of TFA in the mobile phase due to evaporation, or degradation of the silica stationary phase leading to exposed, highly active silanols interacting with the basic amine group.

    • Corrective Action: Prepare fresh mobile phase A and B with exactly 0.1% v/v TFA. Ensure bottles are capped tightly. If the issue persists, the analytical column has reached the end of its lifespan and must be replaced.

  • Symptom: Baseline Drift during the Gradient Ramp

    • Causality: Difference in UV absorbance between Mobile Phase A (Water) and B (Acetonitrile) at 254 nm, exacerbated by the presence of TFA.

    • Corrective Action: Ensure strictly HPLC-grade or LC-MS grade TFA is used. A slight, reproducible drift is normal; utilize a blank subtraction method during chromatographic integration.

  • Symptom: Retention Time Shift (> 0.2 min)

    • Causality: Inadequate column equilibration prior to the run, or fluctuating column compartment temperature altering the partition coefficient.

    • Corrective Action: Ensure a minimum of 10 column volumes (CV) for equilibration before the first injection. Verify the column oven is actively maintaining 30 °C.

References

  • Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity ScienceRise: Pharmaceutical Science[Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma PubMed Central (PMC)[Link]

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

In vivo dosing protocols for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Murine Oncology Models

Executive Summary & Mechanistic Rationale

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8) is a potent, small-molecule kinase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is highly regarded in drug development for its ability to act as an ATP-competitive inhibitor against oncogenic tyrosine kinases, particularly Src, Abl, and Bruton's tyrosine kinase (BTK) (1)[1].

The causality behind its efficacy lies in its structural mimicry of the adenine ring of ATP. The secondary amine at the C-4 position is critical, as it forms essential hydrogen bonds within the hinge region of the kinase active site, effectively locking the kinase in an inactive conformation (2)[2]. By competitively displacing ATP, the compound halts the auto-phosphorylation of target kinases, subsequently downregulating downstream survival pathways (e.g., PI3K/AKT) and inducing apoptosis in malignant cells.

KinasePathway Compound N-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Target Target Kinases (Src / Abl / BTK) Compound->Target ATP-Competitive Inhibition Survival PI3K / AKT Pathway Target->Survival Phosphorylation (Blocked) Proliferation STAT5 Pathway Target->Proliferation Phosphorylation (Blocked) Apoptosis Apoptosis Induction Survival->Apoptosis Inhibition Lifted TumorGrowth Tumor Progression Proliferation->TumorGrowth Signal Halted

Figure 1: Mechanistic pathway of kinase inhibition by N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Physicochemical Profiling & Formulation Strategy

A major hurdle in the in vivo application of pyrazolo[3,4-d]pyrimidines is their inherently poor aqueous solubility, which can lead to erratic gastrointestinal absorption or fatal intraperitoneal precipitation (3)[3]. To ensure a self-validating protocol, the formulation must be optically clear prior to administration. We utilize a targeted co-solvent system designed to disrupt the crystal lattice energy of the compound while maintaining physiological tolerability.

Step-by-Step Formulation Protocol (10 mg/mL Dosing Solution)
  • Primary Solubilization : Accurately weigh 10 mg of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Dissolve in 100 μL (10% v/v) of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is critical for the initial disruption of hydrophobic stacking interactions. Vortex until the solution is completely clear.

  • Surfactant Addition : Add 100 μL (10% v/v) of Tween-80.

    • Causality: Tween-80 acts as a non-ionic surfactant, forming micelles that encapsulate the hydrophobic compound to prevent precipitation upon aqueous dilution.

  • Co-solvent Integration : Add 300 μL (30% v/v) of Polyethylene Glycol 300 (PEG300). Vortex vigorously for 2 minutes to ensure a homogenous non-aqueous phase.

  • Aqueous Dilution : Slowly add 500 μL (50% v/v) of sterile 0.9% Saline dropwise while continuously vortexing.

  • Self-Validation Step : Inspect the solution against a dark background under direct light. If any turbidity, opalescence, or micro-crystals are observed, the formulation has failed (likely due to rapid saline addition) and must be discarded. A successful formulation is optically transparent.

In Vivo Dosing Protocol (Murine Xenograft Model)

To evaluate the efficacy of the compound, a standardized, self-validating workflow must be employed.

Workflow Prep Formulation Validation Inoculate Tumor Inoculation Prep->Inoculate Randomize Randomization (100 mm³) Inoculate->Randomize Dose In Vivo Dosing (PO/IP, 21 Days) Randomize->Dose Monitor In-Life Monitoring Dose->Monitor Endpoint PK/PD Analysis Monitor->Endpoint

Figure 2: Self-validating in vivo experimental workflow for murine oncology models.

Step-by-Step Methodology
  • Model Establishment : Inoculate 6-8 week old female athymic nude mice (BALB/c-nu) subcutaneously in the right flank with 5×106 target cells (e.g., U87 glioblastoma or K562 leukemia cells) suspended in 100 μL of a 1:1 PBS/Matrigel mixture.

  • Randomization : Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (approximately 7-10 days post-inoculation), randomize mice into vehicle and treatment groups (n=8/group).

    • Causality: Randomizing at this specific volume ensures the tumors are in the exponential growth phase, well-vascularized, and established enough to accurately evaluate regression rather than mere growth inhibition.

  • Administration :

    • Route : Intraperitoneal (IP) or Per Os (Oral Gavage, PO).

    • Dose : 25 mg/kg or 50 mg/kg.

    • Volume : 10 mL/kg (e.g., 200 μL for a standard 20 g mouse).

    • Frequency : Once daily (QD) for 21 consecutive days.

  • In-Life Monitoring (Self-Validation) : Measure body weight and tumor volume bi-weekly.

    • Causality: A body weight loss of >15% indicates systemic toxicity. This acts as an internal validation trigger: if toxicity occurs, an immediate dose-reduction protocol (e.g., dropping to 12.5 mg/kg) must be initiated to validate whether the adverse effect is target-mediated (on-target toxicity) or formulation-driven.

Pharmacokinetic & Pharmacodynamic (PK/PD) Validation

To ensure that the observed macroscopic efficacy (tumor shrinkage) is directly tied to molecular target engagement, a PK/PD bridging study is mandatory.

  • PK Sampling : Collect 20 μL of blood via the submandibular vein at 0.5h, 2h, 8h, and 24h post-dose on Day 1 and Day 14. Analyze plasma concentrations via LC-MS/MS to confirm systemic exposure and rule out metabolic hyper-clearance.

  • PD Sampling : Harvest tumors at the study endpoint (2h post-final dose). Snap-freeze immediately in liquid nitrogen. Perform Western blot or ELISA analysis for phosphorylated-Src (p-Src) or phosphorylated-BTK (p-BTK) relative to total protein.

Quantitative Data Summary

The following table outlines the expected validation metrics for a successful in vivo campaign using N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

ParameterMeasurement PhaseExpected Value RangeValidation Criteria
Formulation Turbidity Pre-dosing0 NTU (Optically clear)Must not precipitate upon 1:10 aqueous dilution
Maximum Concentration ( Cmax​ ) PK (Day 1)1,200 - 2,500 ng/mLDose-proportionality confirmed across cohorts
Half-life ( t1/2​ ) PK (Day 1)2.5 - 4.0 hoursSufficient systemic exposure for QD or BID dosing
Tumor Volume Reduction PD (Day 21)> 60% vs. Vehicle ControlStatistically significant (p < 0.05, ANOVA)
Kinase Phosphorylation PD (Endpoint)< 30% of Vehicle baselineConfirms direct target engagement in tumor tissue

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL:[Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli Source: Usiena Air (University of Siena) URL:[Link]

Sources

Application Note: Preparation and Handling of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5401-47-8) is a specialized derivative of the pyrazolo[3,4-d]pyrimidine structural class. This heterocyclic core is a well-characterized ATP-competitive pharmacophore extensively utilized in the development of potent kinase inhibitors targeting Src, Abl, and other critical signaling kinases .

While highly effective at occupying the ATP-binding pocket of kinases, pyrazolo[3,4-d]pyrimidine derivatives are notoriously hydrophobic and suffer from poor aqueous solubility . In drug development and high-throughput screening (HTS), improper solvation of such compounds leads to micro-precipitation, resulting in artificially high IC50 values, irreproducible data, and false negatives. This application note provides a self-validating, field-proven methodology for the reconstitution, cryopreservation, and assay-day dilution of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to ensure absolute assay integrity.

Physicochemical Properties & Reconstitution Metrics

Before initiating the protocol, verify the compound parameters. The following tables summarize the physical properties and the precise mass-to-volume ratios required to establish standardized stock solutions.

Table 1: Physicochemical Properties

Parameter Value
Chemical Name N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 5401-47-8
Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Appearance Solid / Crystalline Powder

| Primary Solvent | 100% Anhydrous DMSO |

Table 2: Quantitative Dilution Matrix (DMSO)

Target Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 1.0 mg 522.9 µL
10 mM 5.0 mg 2.61 mL
10 mM 10.0 mg 5.23 mL
50 mM 1.0 mg 104.6 µL

| 50 mM | 5.0 mg | 522.9 µL |

The Causality of the Protocol: Expertise & Experience

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely adding solvent to powder; it is about controlling thermodynamics and solubility limits. The following principles dictate our experimental choices:

  • Solvent Selection (The Hygroscopic Threat): We mandate the use of 100% Anhydrous DMSO (≤0.005% water) . Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even a 1-2% water content in the DMSO stock can drastically lower the solubility threshold of the pyrazolo[3,4-d]pyrimidine core, causing delayed precipitation during storage.

  • The "DMSO-First" Serial Dilution Strategy: Direct dilution of a 10 mM DMSO stock into a 100% aqueous assay buffer creates localized supersaturation at the solvent interface, triggering rapid compound nucleation. To prevent this, serial dilutions must be performed in 100% DMSO first. The final transfer to the aqueous buffer should be a single, high-ratio dilution (e.g., 1:100) to ensure the compound transitions instantly into a fully solvated, low-concentration state.

  • Self-Validating Aliquot Systems: We strictly prohibit freeze-thaw cycles. Temperature cycling induces micro-crystal formation that often fails to resolubilize upon warming. By creating single-use aliquots, the protocol becomes a self-validating system: every independent assay day utilizes a pristine, thermodynamically identical sample, eliminating concentration drift as an experimental variable.

Step-by-Step Reconstitution Protocol

Phase 1: Equilibration & Weighing
  • Equilibrate: Remove the lyophilized N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the hydrophobic powder, ruining the anhydrous environment.

  • Weigh: Using an analytical microbalance, weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free glass or polypropylene vial.

Phase 2: Solvation & Homogenization
  • Reconstitute: Add the exact volume of 100% Anhydrous DMSO calculated from Table 2 (e.g., 2.61 mL for a 10 mM stock).

  • Homogenize: Vortex vigorously for 60 seconds.

  • Sonicate: Place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Self-Validation Check: Hold the vial against a direct light source. The solution must be completely optically clear. Any visible turbidity or "schlieren" lines indicate incomplete solvation. Do not proceed until absolute clarity is achieved.

Phase 3: Aliquoting & Cryopreservation
  • Aliquot: Dispense the master stock into 20 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the heterocyclic nitrogen core from potential photo-degradation.

  • Store: Immediately transfer the aliquots to a -20°C or -80°C freezer. Store inside a secondary container with desiccant.

Phase 4: Assay-Day Dilution (Working Solutions)
  • Thaw: Remove a single aliquot and thaw it completely at room temperature. Vortex for 10 seconds.

  • Intermediate Dilution: Perform your required serial dilutions (e.g., 10 mM down to 100 µM) using 100% DMSO .

  • Final Aqueous Transfer: Dilute the intermediate DMSO stock into your aqueous kinase assay buffer at a minimum ratio of 1:100.

    • Self-Validation Check: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent kinase denaturation. Always run a 1% DMSO-only vehicle control to validate that the solvent is not driving the biological readout.

Process Visualization

Workflow Powder N-Butyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine (Solid) Equilibrate Equilibrate to RT in Desiccator Powder->Equilibrate Prevent moisture Reconstitute Reconstitute in 100% Anhydrous DMSO Equilibrate->Reconstitute Add Solvent Sonicate Vortex & Sonicate (5 mins at RT) Reconstitute->Sonicate Homogenize Aliquot Dispense Single-Use Aliquots (20-50 µL) Sonicate->Aliquot 10 mM Stock Store Store at -20°C / -80°C (Protected from light) Aliquot->Store Freeze Thaw Thaw to RT (Single Use Only) Store->Thaw Day of Assay DiluteDMSO Serial Dilution in 100% DMSO Thaw->DiluteDMSO Maintain solubility DiluteBuffer Final Dilution in Assay Buffer (<1% DMSO) DiluteDMSO->DiluteBuffer Aqueous transfer

Workflow for the preparation, storage, and dilution of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor . PubMed Central (PMC).[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . ACS Medicinal Chemistry Letters.[Link]

Application Note: N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine bicyclic system is a highly versatile bioisostere of the adenine ring, making it a foundational building block in modern medicinal chemistry for the development of ATP-competitive kinase inhibitors [1]. While the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is notorious for promiscuous binding across the kinome (due to its perfect mimicry of ATP's hydrogen-bonding network), strategic functionalization is required to achieve target selectivity [2].

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8) introduces a critical structural modification: an aliphatic butyl chain on the exocyclic C4-amine.

The Causality of the N-Butyl Modification: In native ATP binding, the C4-equivalent primary amine donates two hydrogen bonds to the kinase hinge region (e.g., to the backbone carbonyls of Met477 and Glu475 in Bruton's Tyrosine Kinase, BTK) [3]. By mono-alkylating this amine with a butyl group, medicinal chemists achieve three distinct biophysical advantages:

  • Steric Gating for Selectivity: The bulky, flexible butyl chain creates steric clashes with kinases possessing narrow ATP-binding clefts, effectively filtering out off-target interactions and driving selectivity toward kinases with larger, solvent-exposed hinge regions (e.g., specific mutant forms of EGFR or RET) [2].

  • Desolvation Penalty Reduction: The lipophilic butyl group displaces high-energy water molecules from hydrophobic sub-pockets (Region I of the ATP-binding site), increasing the entropic driving force of binding [2].

  • Pharmacokinetic Optimization: The alkyl chain significantly enhances the compound's lipophilicity (LogP) and membrane permeability, transforming a highly polar heterocyclic core into an orally bioavailable lead candidate [3].

Workflow Start N-Butyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Scaffold Halogenation Regioselective C3 Halogenation (NIS, DMF, 60°C) Start->Halogenation Electrophilic Activation Coupling Palladium-Catalyzed Cross-Coupling (Suzuki) Halogenation->Coupling Structural Diversification Screening TR-FRET Kinase Assay (BTK / EGFR / Src) Coupling->Screening Biological Evaluation Lead Lead Optimization & SAR Profiling Screening->Lead Hit-to-Lead Triage

Workflow for derivatizing the pyrazolo[3,4-d]pyrimidine scaffold into targeted kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Profiling

The modular nature of the pyrazolo[3,4-d]pyrimidine core allows for rapid SAR expansion. Following C3-halogenation, Suzuki-Miyaura cross-coupling is typically employed to introduce diverse aryl or heteroaryl groups that probe the deep hydrophobic back-pocket (DFG-in/out conformations) of the kinase [1].

Table 1 summarizes representative biochemical data demonstrating how functionalizing this scaffold impacts kinase inhibitory potency.

Table 1: Representative SAR of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Scaffold BaseC3 Substituent (Hydrophobic Probe)N1 SubstituentTarget KinaseIC₅₀ (nM)Reference Context
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNone (H)None (H)BTK> 10,000Baseline
1H-pyrazolo[3,4-d]pyrimidin-4-amine4-PhenoxyphenylPiperidine-AcrylamideBTK1.2Ibrutinib analog [3]
1H-pyrazolo[3,4-d]pyrimidin-4-amine3-MethoxyphenylPhenylEGFR (WT)8,210Type I Inhibitor [2]
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine4-FluorophenylCyclopentylRET (V804M)241Gatekeeper mutant
1H-pyrazolo[3,4-d]pyrimidin-4-amineIsoxazol-3-ylCyclopropylBRK3.37Hinge-binding optimized

Note: The N-butyl modification specifically reduces baseline promiscuity, requiring highly optimized C3 substituents to regain nanomolar potency against precise targets.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of synthetic or assay errors.

Protocol 1: Regioselective C3-Halogenation and Suzuki Cross-Coupling

This two-step workflow activates the N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold for late-stage diversification.

Step 1: Electrophilic C3-Iodination Causality: The electron-rich nature of the pyrazole ring makes the C3 position highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is chosen over elemental iodine to provide a controlled, mild release of I⁺, preventing over-halogenation or oxidation of the exocyclic amine.

  • Reaction Setup: Dissolve 1.0 eq of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Rationale: DMF stabilizes the polar transition state of the iodination mechanism.

  • Reagent Addition: Add 1.1 eq of NIS portion-wise over 10 minutes at 0°C to control the initial exothermic reaction.

  • Heating: Warm the mixture to 60°C and stir for 4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the starting material peak (M+H) is <5% and the iodinated product (M+H + 126 Da) is dominant.

  • Workup: Quench with 10% aqueous sodium thiosulfate (to reduce unreacted active iodine species). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Microwave-Assisted Suzuki-Miyaura Coupling Causality: The C3-iodo derivative is sterically hindered by the adjacent C4-butylamine. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier of the transmetalation step much faster than conventional thermal heating, thereby minimizing degradation.

  • Reaction Setup: In a microwave vial, combine 1.0 eq of the C3-iodo intermediate, 1.5 eq of the desired aryl boronic acid, and 3.0 eq of K₂CO₃.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Rationale: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination in sterically congested environments.

  • Solvent System: Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas by sparging with N₂ for 5 minutes.

  • Execution: Seal the vial and subject to microwave irradiation at 110°C for 20 minutes.

  • Validation Checkpoint (TLC/HPLC): Confirm complete consumption of the iodide intermediate. Purify the crude mixture via reverse-phase preparative HPLC to achieve >95% purity for biological testing.

Protocol 2: Self-Validating TR-FRET Kinase Inhibition Assay

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality: TR-FRET introduces a temporal delay between excitation and emission readings. This eliminates short-lived background auto-fluorescence common in heterocyclic small molecules, ensuring the IC₅₀ data is a true reflection of kinase inhibition, not optical interference.

  • Plate Preparation: Dispense 10-point, 3-fold serial dilutions of the test compounds (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2 nM of recombinant kinase (e.g., BTK or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Control Establishment (Self-Validation):

    • Positive Control: Include a known potent inhibitor (e.g., Ibrutinib for BTK) to validate assay sensitivity [3].

    • Negative Control: DMSO only (0% inhibition baseline).

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value for the specific kinase) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and plot against compound concentration using a 4-parameter logistic curve to determine the IC₅₀.

Pathway Visualization: Target Engagement

When optimized, pyrazolo[3,4-d]pyrimidine derivatives effectively block oncogenic signaling pathways. Below is the mechanism of action within the B-Cell Receptor (BCR) pathway, a primary target for this chemical class.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Cell Proliferation) PLCg2->NFkB Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->BTK ATP-competitive Inhibition

Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives inhibiting BTK in BCR signaling.

References

  • Title: Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link][1]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) URL: [Link][2]

  • Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL: [Link][3]

Sources

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine purification via flash column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors targeting Src, RET, Bcr-Abl, and emerging viral targets like the Zika virus[1][2][3]. N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a critical intermediate and active analog in these discovery pipelines.

However, isolating this compound with high purity and yield presents a notorious bottleneck. As a dense, nitrogen-rich heterocycle, it exhibits highly basic properties that complicate standard normal-phase flash column chromatography. This application note details a field-proven, self-validating protocol for the purification of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the thermodynamic causality behind solvent selection, stationary phase dynamics, and the critical role of mobile phase modifiers.

Physicochemical Profiling & Mechanistic Challenges

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains multiple Lewis basic sites: an exocyclic amine, a pyrimidine ring, and a pyrazole ring.

The Causality of Tailing: Standard bare silica gel (SiO₂) stationary phases contain a high density of surface silanol groups (-SiOH), which are mildly acidic (pKa ~ 4.5–5.0)[4]. When a basic heterocycle migrates through the column, it acts as a Lewis base, engaging in strong, multi-point hydrogen bonding and ionic interactions with these deprotonated silanols. This creates an adsorption-desorption kinetic imbalance. The leading edge of the compound band moves rapidly through the mobile phase, while the trailing edge remains irreversibly adsorbed to the stationary phase, manifesting as severe chromatographic "streaking" or "tailing"[5][6]. This phenomenon drastically reduces theoretical plates, leading to poor resolution and co-elution of impurities.

Chromatographic Strategy: Silanol Masking

To mitigate these deleterious interactions, we employ Mobile Phase Modifiers . The addition of a volatile organic amine—specifically Triethylamine (TEA, 1% v/v)—to the mobile phase acts as a sacrificial base[6][7].

Mechanism of Action: TEA competitively binds to and neutralizes the acidic silanols on the silica surface. By dynamically masking these active sites, the target pyrazolo-pyrimidine is prevented from binding irreversibly, allowing it to partition smoothly between the mobile and stationary phases and elute as a sharp, symmetrical band[4]. Alternatively, pre-functionalized amine-bonded silica (NH₂-silica) can be used to permanently flip the surface chemistry from acidic to basic, eliminating the need for liquid modifiers entirely[8].

Mechanism Silica Acidic Silanol (Stationary Phase) Target Basic Target Amine (Target Compound) Silica->Target H-Bonding (No Modifier) Modifier TEA Modifier (Mobile Phase) Silica->Modifier Neutralization (With TEA) Tailing Irreversible Adsorption (Tailing) Target->Tailing Elution Sharp Elution Band (High Resolution) Target->Elution Modifier->Target Prevents Binding

Fig 1: Mechanism of silanol neutralization by TEA to prevent amine adsorption and tailing.

Data Presentation: Solvent System Optimization

Due to the polarity of the pyrazolo[3,4-d]pyrimidine core, standard Hexane/Ethyl Acetate gradients often fail to elute the compound efficiently. A Dichloromethane (DCM) / Methanol (MeOH) gradient is vastly superior for this scaffold[4][5].

Table 1: Chromatographic Behavior of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Solvent System Modifier Retention Factor (Rf) Tailing Factor (Tf) Resolution Quality
Hexane / EtOAc (1:1) None 0.15 > 2.5 Poor (Severe streaking, irreversible binding)
DCM / MeOH (9:1) None 0.35 1.8 Moderate (Noticeable tailing, fraction overlap)
DCM / MeOH (9:1) 1% TEA 0.42 1.1 Excellent (Sharp, symmetrical band)

| EtOAc / MeOH (9:1) | 1% NH₄OH | 0.40 | 1.2 | Good (Slight band broadening) |

Note: Tf = 1.0 represents perfect peak symmetry. Tf > 1.5 indicates significant tailing.

Detailed Experimental Protocol

This self-validating protocol ensures high-fidelity purification by integrating proper sample loading techniques with modified gradient elution[7].

Materials & Reagents
  • Stationary Phase: High-purity irregular silica gel (40–63 µm, 230–400 mesh)[5].

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA) (v/v).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA) (v/v).

  • Solid Support for Loading: Celite 545 or dry silica gel.

Sample Preparation (Dry Loading)
  • Step 1: Dissolve the crude N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mixture in a minimal volume of a strong solvent (e.g., pure MeOH or THF).

  • Step 2: Add Celite 545 to the solution (mass ratio of 1:2, crude to Celite).

  • Step 3: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Causality: Liquid loading polar compounds in strong solvents causes immediate band broadening as the strong solvent drags the compound down the column before equilibration. Dry loading ensures a narrow, concentrated initial injection band, maximizing theoretical plates and resolution[5][7].

Column Packing & Equilibration
  • Step 4: Pack the flash column with silica gel (ratio of 30:1 to 50:1 silica to crude mass)[5][7].

  • Step 5 (Critical): Equilibrate the column with at least 3 Column Volumes (CV) of Mobile Phase A (DCM + 1% TEA).

  • Causality: The column must be pre-equilibrated with the TEA-modified solvent. If the modifier is only introduced during the run, the solvent front will strip the TEA, leaving the leading edge of the target compound exposed to active, unneutralized silanols, defeating the purpose of the modifier.

Gradient Elution Workflow
  • Step 6: Load the dry-loaded sample cartridge onto the equilibrated column.

  • Step 7: Execute the gradient elution profile outlined in Table 2.

Table 2: Optimized Gradient Elution Profile

Column Volume (CV) % Solvent A (DCM + 1% TEA) % Solvent B (MeOH + 1% TEA) Chromatographic Purpose
0.0 - 2.0 100% 0% Isocratic hold; elutes non-polar impurities.
2.0 - 8.0 100% → 90% 0% → 10% Linear gradient; selectively elutes target compound.
8.0 - 10.0 90% 10% Isocratic hold; ensures complete elution of the target band.

| 10.0 - 12.0 | 80% | 20% | Column flush; strips highly polar impurities/baseline material. |

Fraction Analysis & Self-Validation (QC)
  • Step 8: Monitor fractions via Thin Layer Chromatography (TLC) using DCM/MeOH (9:1) with 1% TEA. Visualize under UV light (254 nm).

  • Step 9 (Validation): Before pooling, validate the purity of the peak fractions using LC-MS.

  • Causality: Because pyrazolo-pyrimidines absorb strongly at 254 nm, minor non-UV-active impurities might be missed on TLC. LC-MS orthogonal validation prevents the pooling of contaminated tail-end fractions.

Workflow A 1. Crude Mixture (Pyrazolo[3,4-d]pyrimidine) B 2. Dry Loading (Adsorption onto Celite) A->B C 3. Column Equilibration (DCM + 1% TEA) B->C D 4. Gradient Elution (DCM to 10% MeOH) C->D E 5. Fraction Analysis (TLC / LC-MS Validation) D->E F 6. Pure Target Compound (N-Butyl-derivative) E->F

Fig 2: Step-by-step flash chromatography workflow for basic heterocycle purification.

References

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold Source: MDPI URL:[Link]

  • SOP: FLASH CHROMATOGRAPHY Source: University of Cape Town (UCT) URL:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL:[Link]

  • Solvent Systems for Flash Column Chromatography Source: University of Rochester URL:[Link]

  • Successful flash chromatography Source: Biotage URL:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of adenine and a core component in numerous kinase inhibitors.[1][2][3] Compounds based on this heterocyclic system are integral to drug discovery programs targeting oncogenic targets, inflammatory diseases, and various other conditions.[4][5] The synthesis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a common objective for researchers developing novel therapeutics, such as Bruton's tyrosine kinase (BTK) inhibitors.[6]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this target molecule. It is designed for researchers, chemists, and drug development professionals to help diagnose experimental issues, optimize reaction conditions, and improve overall yield and purity.

Typical Synthetic Pathway

The most prevalent and efficient synthesis route involves a two-step process starting from a commercially available or synthesized pyrazole precursor. The general workflow is the formation of a 4-chloro intermediate followed by a nucleophilic aromatic substitution (SNAr) with n-butylamine.

Synthetic_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) A 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one B 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine A->B POCl₃, Reflux C N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Molecule) B->C n-Butylamine (n-BuNH₂) Solvent, Heat

Caption: General synthetic workflow for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The synthesis typically begins with the formation of the pyrazolo[3,4-d]pyrimidine core. A common precursor is 5-amino-1H-pyrazole-4-carboxamide or its corresponding carbonitrile, which is cyclized to form 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[3][7] This intermediate is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the highly reactive 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.[7][8]

Q2: My amination reaction yield is consistently low. What are the first things I should check?

A2: Low yield in the final amination step is a frequent issue. The primary factors to investigate are:

  • Reaction Temperature: This SNAr reaction often requires significant thermal energy. Ensure your reaction is heated sufficiently, typically to reflux in solvents like ethanol, isopropanol, or dioxane.

  • Solvent Choice: The solvent plays a critical role. While alcohols are common, polar aprotic solvents like DMF or DMSO can also be effective. In some cases, water has been shown to be an excellent medium for similar aminations.[9]

  • Purity of the Chloro-Intermediate: Impurities or degradation of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine starting material will directly impact the yield. Verify its purity by NMR or LC-MS before starting.

  • Presence of Water: The chloro-intermediate is susceptible to hydrolysis, which creates the unreactive hydroxyl-analog. Ensure you are using anhydrous solvents and reagents if following a non-aqueous protocol.

Q3: Is a base required for the amination step with n-butylamine?

A3: Not always. The reaction generates one equivalent of hydrochloric acid (HCl). Using an excess of n-butylamine (typically 2-3 equivalents) allows it to act as both the nucleophile and the acid scavenger. Alternatively, you can use a stoichiometric amount of n-butylamine with a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl.

Q4: I am observing a major side product with a mass corresponding to the loss of the butyl group and addition of water. What is it?

A4: This is almost certainly the hydrolysis product, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. It forms when the 4-chloro intermediate reacts with trace amounts of water in the reaction mixture instead of with n-butylamine. This side reaction is often promoted by high temperatures. See the detailed troubleshooting guide below for mitigation strategies.

Q5: What is the most effective method for purifying the final product?

A5: The purification strategy depends on the impurity profile.

  • Column Chromatography: Flash chromatography on silica gel is the most common and versatile method for separating the target compound from unreacted starting material and non-polar impurities.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable method for obtaining a high-purity final product.

  • Acid/Base Wash: An aqueous workup with a dilute acid wash can remove excess n-butylamine, followed by a base wash (e.g., with saturated sodium bicarbonate solution) to ensure the product is in its freebase form before extraction.

Troubleshooting Guides

Problem 1: Low Yield and Poor Conversion in the Amination Step

You are reacting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with n-butylamine, but TLC or LC-MS analysis shows a large amount of unreacted starting material, even after prolonged reaction times.

Causality Analysis & Solutions

Low conversion is typically a result of insufficient reactivity. The energy of the system (temperature) or the environment (solvent) is not optimal for the SNAr reaction to proceed efficiently.

Troubleshooting_Low_Yield Start Low Conversion of 4-Chloro Intermediate Q1 Is the reaction temperature high enough? Start->Q1 A1_No Action: Increase temperature. Target reflux or 80-120 °C. Q1->A1_No No Q2 Is the solvent appropriate? Q1->Q2 Yes A1_Yes Yes A2_No Action: Change solvent. Consider alcohols (EtOH, n-BuOH), polar aprotics (DMF), or even water. Q2->A2_No No Q3 Are you using excess amine or an auxiliary base? Q2->Q3 Yes A2_Yes Yes A3_No Action: Add 1.5-2.0 eq. of TEA/DIPEA or increase n-BuNH₂ to 3.0 eq. Q3->A3_No No End Issue Persists? Consider catalyst or microwave-assisted synthesis. Verify starting material purity. Q3->End Yes A3_Yes Yes

Caption: Decision tree for troubleshooting low amination reaction conversion.

Data-Driven Recommendations

The choice of solvent and base can dramatically influence reaction outcome. The following table summarizes common starting points for optimization.

SolventBase (Equivalents)Temperature (°C)Expected Outcome & Rationale
n-Butanoln-Butylamine (3.0)Reflux (~118 °C)High Yield. The solvent also acts as a reactant source, driving the reaction forward. High temperature ensures sufficient activation energy.
IsopropanolDIPEA (2.0)Reflux (~82 °C)Good Yield. A common, reliable system. DIPEA is a non-nucleophilic base that effectively scavenges HCl without competing.
DMFK₂CO₃ (2.0)80 - 100 °CGood Yield. A polar aprotic solvent can accelerate SNAr reactions. K₂CO₃ is an inexpensive and effective inorganic base.
Watern-Butylamine (3.0)80 - 100 °CPotentially High Yield. Water can surprisingly accelerate certain SNAr reactions due to its high polarity, though hydrolysis risk increases.[9]
Optimized Experimental Protocol: Amination in n-Butanol

This protocol leverages the high boiling point of n-butanol and uses an excess of the amine as both a nucleophile and base.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Reagents: Add n-butanol as the solvent (to form a ~0.2 M solution). Add n-butylamine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the consumption of the starting material is complete (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Purification: Dissolve the residue in ethyl acetate or dichloromethane. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of Impurities

Analysis of your crude product shows significant impurities, complicating purification and reducing the isolated yield.

Common Impurities and Mitigation Strategies

Impurity NameStructureFormation MechanismIdentification (vs. Product)Prevention & Removal
1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydroxylated pyrazolopyrimidineHydrolysis of the C4-Cl bond by water, often at elevated temperatures.Lower Rf on silica TLC; different retention time in LC; absence of butyl group signals in ¹H NMR.Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere. Can be removed by column chromatography.
N,N-Dialkylated Product A second butyl group on a ring nitrogenOver-alkylation under strongly basic conditions or with highly reactive alkylating agents.[10]Higher molecular weight in MS; distinct NMR signals.This is less common in SNAr but possible. Use milder bases (e.g., K₂CO₃ instead of NaH) and avoid excessive temperatures. Removable by chromatography.
Problem 3: Ambiguous Regioselectivity in Precursor Synthesis

When synthesizing a substituted pyrazole precursor via N-alkylation, you obtain a mixture of N1 and N2 isomers, which are difficult to separate and carry through the synthesis.

Expert Insights on Controlling Regioselectivity

While the target molecule has a hydrogen at the N1 position, the synthesis of precursors often involves alkylation of the pyrazole ring. Controlling this step is a common challenge in heterocyclic chemistry. Regioselectivity is governed by a delicate balance of steric and electronic factors.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring will direct the incoming electrophile to the more accessible nitrogen.[11]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent starting points and often favor a single regioisomer.

  • Base Selection: The choice of base is critical. For achieving N1 alkylation on 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO is known to be highly effective.[11] In contrast, stronger bases like NaH can sometimes alter or reduce selectivity.[10]

Protocol: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol is a reliable starting point for selectively producing the N1-alkylated isomer, a common precursor type.[11]

  • Setup: Add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to a round-bottom flask under an inert atmosphere.

  • Solvent: Add anhydrous DMSO to form a 0.5 M solution.

  • Reagents: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be gently heated (e.g., to 50 °C) if sluggish. Monitor by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into cold water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

References

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
  • Taylor & Francis Online. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • ResearchGate. Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives.
  • BenchChem. Technical Support Center: Optimizing Pyrazole N-Alkylation.
  • ACS Publications. Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines | Organic Letters.
  • ChemicalBook. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4.
  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.
  • ResearchGate. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • PMC. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.

Sources

Preventing degradation of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. As a purine analog, the stability of pyrazolo[3,4-d]pyrimidines is crucial for reproducible and reliable results in kinase inhibition assays and other biological studies.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of chemical stability and extensive experience with heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

For optimal long-term stability, solid N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. The provided Safety Data Sheets (SDS) for analogous compounds recommend keeping them in a dry, cool, and well-ventilated place.[3][4] Low temperatures minimize the rate of potential solid-state degradation reactions. The exclusion of moisture is critical as pyrazolopyrimidine derivatives can be susceptible to hydrolysis.

Q2: How should I store solutions of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO, ethanol) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous buffers, it is recommended to prepare fresh solutions for each experiment due to the potential for hydrolysis, especially at non-neutral pH. The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives can also present challenges, making proper storage of concentrated stock solutions in organic solvents even more critical.[5]

Q3: What are the primary degradation pathways I should be concerned about?

The primary degradation pathways for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are likely to be hydrolysis and oxidation, and to a lesser extent, photodegradation. The amine and pyrimidine ring functionalities can be susceptible to these degradation routes.[6]

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.

  • Oxidation: The electron-rich pyrazole and pyrimidine rings, as well as the amine group, can be targets for oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds. While specific data for this compound is unavailable, it is a common degradation pathway for related molecules.

Q4: How can I check the purity of my stored N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The purity of your compound should be periodically checked using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] An effective stability-indicating method is one that can separate the intact compound from its degradation products. LC-MS can also be a powerful tool for identifying any potential degradants.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, potentially linked to the degradation of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause: Degradation of the compound, leading to a lower concentration of the active molecule.

Troubleshooting Steps:

  • Verify Purity: Immediately assess the purity of the compound from the specific stock solution used in the assay via HPLC. Compare the chromatogram to a reference standard or a freshly prepared sample.

  • Review Storage Protocol:

    • Confirm that solid compound is stored at or below -20°C in a desiccated, dark environment.

    • Ensure stock solutions are stored at -80°C and that the number of freeze-thaw cycles has been minimized.

  • Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound and re-run the experiment. If the activity is restored, it is highly likely that the previous stock solution had degraded.

Issue 2: Appearance of new, unexpected peaks in my HPLC analysis.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: If you have access to a mass spectrometer (LC-MS), attempt to get a mass for the new peaks. This can provide clues as to the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation).

  • Conduct a Forced Degradation Study (see Protocol below): A forced degradation study can help you intentionally generate and identify potential degradation products, confirming if the new peaks in your experimental samples correspond to these degradants.[9]

  • Optimize Storage and Handling: Based on the likely degradation pathway identified, reinforce your storage and handling protocols. For example, if oxidation is suspected, consider purging stock solution vials with an inert gas (argon or nitrogen) before sealing and freezing.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method to assess the stability of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Objective: To develop a robust HPLC method capable of separating the parent compound from any potential degradation products.

Materials:

  • N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or trifluoroacetic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Initial Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the UV max of the compound (typically between 254 nm and 320 nm for this class of compounds).

  • Optimization:

    • Inject a sample of the compound and observe the peak shape and retention time.

    • Adjust the gradient profile to ensure the main peak is well-resolved and elutes at a reasonable time (e.g., 5-10 minutes).

    • If peak tailing is observed, consider using a different buffer or a column with a different packing material.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation study (Protocol 2) to confirm that the method can separate the parent peak from all degradation products.

Protocol 2: Forced Degradation Study

This study will expose the compound to various stress conditions to intentionally induce degradation and identify potential degradation pathways.[9]

Objective: To identify the conditions under which N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine degrades and to generate its degradation products for analytical method validation.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the stock solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples using the developed stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify the retention times of the degradation products.

Data Summary

Table 1: Recommended Storage Conditions for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

FormConditionTemperatureDurationRationale
Solid Tightly sealed container, protected from light and moisture-20°C or belowLong-termMinimizes thermal and hydrolytic degradation.
2-8°CShort-term (weeks)Acceptable for short durations, but long-term stability is not guaranteed.
Solution (in organic solvent, e.g., DMSO) Tightly sealed vial, inert atmosphere (optional)-80°CLong-termPrevents solvent evaporation and slows degradation in solution. Aliquoting is crucial.
-20°CShort-term (days to weeks)Suitable for working solutions, but check for precipitation upon thawing.

Visual Guides

Degradation_Pathway Compound N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrolysis Hydrolysis Products (e.g., ring opening) Compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., N-oxides) Compound->Oxidation O₂ / Peroxides Photodegradation Photodegradation Products Compound->Photodegradation UV Light

Caption: Potential degradation pathways for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Stability_Workflow cluster_0 Initial Purity Check cluster_1 Storage cluster_2 Experimental Use cluster_3 Troubleshooting Purity_Check Assess Purity of New Compound Batch (HPLC, LC-MS) Store_Solid Store Solid at ≤ -20°C (Desiccated, Dark) Purity_Check->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., DMSO) Store_Solid->Prepare_Stock Store_Aliquots Aliquot and Store at -80°C Prepare_Stock->Store_Aliquots Thaw_Aliquot Thaw Single Aliquot Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Working Solution Thaw_Aliquot->Prepare_Working Perform_Assay Perform Biological Assay Prepare_Working->Perform_Assay Inconsistent_Results Inconsistent Results? Perform_Assay->Inconsistent_Results Check_Purity_Again Re-check Purity of Aliquot (HPLC) Inconsistent_Results->Check_Purity_Again Yes

Caption: Recommended workflow for storage and handling to ensure compound stability.

References

Sources

Optimizing HPLC retention time and peak resolution for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and troubleshooting for this specific molecule. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Analyte Characteristics & Initial Methodological Considerations

Understanding the physicochemical properties of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the foundation for developing a robust HPLC method. As a purine analogue, its structure dictates its behavior in a reversed-phase environment.[1]

The molecule possesses a basic pyrazolopyrimidine core and a primary amine, making it susceptible to protonation. This basicity is a critical factor influencing peak shape and retention. The n-butyl group provides a degree of hydrophobicity, which allows for retention on standard C18 stationary phases.

Table 1: Key Properties of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PropertyValue / ObservationChromatographic Implication
CAS Number 5401-47-8[2]Unique identifier for sourcing standards and information.
Molecular Formula C9H13N5[2]-
Molecular Weight 191.23 g/mol [2]-
Chemical Class Aromatic Heterocycle; Purine Analogue[1]The aromatic rings provide hydrophobicity for reversed-phase retention.
Key Functional Groups Primary Amine, Pyrazole, PyrimidineThe amine and ring nitrogens are basic sites. The molecule's overall polarity and charge state are highly pH-dependent.[3]
Predicted Polarity Polar, Basic CompoundProne to poor peak shape (tailing) on standard silica columns due to silanol interactions. Retention is highly sensitive to mobile phase pH.[4][5]
Predicted pKa (Not explicitly found)As a basic compound, it will be ionized (protonated) at acidic pH and neutral at basic pH. Controlling pH is crucial for method reproducibility.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is a good set of initial HPLC conditions for this compound?

A1: A successful starting point leverages a reversed-phase C18 column with an acidic mobile phase to ensure good peak shape and predictable retention. The acidic conditions protonate the analyte while suppressing the ionization of residual silanols on the column packing material, which is a primary cause of peak tailing for basic compounds.[4][7]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose C18 provides a good balance of retention and efficiency. Smaller particle sizes can improve efficiency further.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that sets the pH low (~2.7), ensuring the analyte is in a single protonated state and minimizing silanol interactions.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[10]
Gradient 10% to 90% B over 15 minutesA broad gradient is an effective way to scout for the analyte and any related impurities in the first run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperatures can improve peak efficiency but may alter selectivity. 30-40 °C is a stable starting point.[8]
Detection (UV) ~254 nm or ~275 nmPyrazolopyrimidine structures typically have strong absorbance in this range. A full UV scan of a standard is recommended to find the true λmax.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.

Q2: My peak is exhibiting significant tailing. What is the cause and how do I fix it?

A2: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5] This interaction acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak. The solution is to disrupt this interaction. See the detailed troubleshooting guide in Section 3.1 for a step-by-step protocol.

Q3: The retention time of my compound is too short (eluting near the void volume). How can I increase it?

A3: Insufficient retention (a low retention factor, k) means the analyte has a weak interaction with the stationary phase.[11] For this compound, you have two primary tools:

  • Decrease the Mobile Phase Strength: Reduce the percentage of the organic solvent (acetonitrile). A 10% decrease in organic content can lead to a 2- to 3-fold increase in retention time.[12]

  • Increase the Mobile Phase pH: At a low pH, the compound is protonated and thus more polar (hydrophilic), leading to less retention on a non-polar C18 phase. By carefully increasing the pH towards the analyte's pKa, you increase the proportion of the neutral, more hydrophobic form, which will interact more strongly with the stationary phase and increase retention.[3] However, be aware that operating near the pKa can lead to poor peak shape and method instability.[5]

Q4: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

A4: Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[11][13] While increasing efficiency (e.g., using a longer column) or retention can help, the most powerful tool for separating closely eluting peaks is to change the selectivity (α)—the fundamental difference in how the two compounds interact with the chromatographic system.[14] Refer to the detailed guide in Section 3.2 for a systematic approach to optimizing selectivity.

Section 3: In-Depth Troubleshooting Guides

Problem: Severe Peak Tailing

This guide provides a systematic workflow to diagnose and eliminate peak tailing for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. If you are not using an acid modifier, this is the first and most critical step. Prepare fresh 0.1% formic or trifluoroacetic acid (TFA) in both your aqueous and organic phases.

    • Causality: A low pH (~2.5-3.0) protonates the silanol groups on the stationary phase, neutralizing their negative charge and preventing ionic interactions with your protonated basic analyte.[4]

  • Evaluate Buffer Concentration: If using a buffered mobile phase (e.g., formate or phosphate), a concentration of 10-25 mM is typically sufficient. A buffer ensures a consistent pH across the entire column, which is vital for peak symmetry.[7]

  • Reduce Analyte Mass on Column: Overloading the column can saturate the primary retention sites, forcing analyte molecules to interact with the secondary silanol sites, causing tailing.[15]

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves (tailing factor decreases), you were experiencing mass overload.

  • Consider a Different Column: If the above steps do not resolve the issue, the column itself may be the problem.

    • Action 1 (Guard Column): First, remove any guard column and inject again. A contaminated guard column is a common source of peak shape problems.

    • Action 2 (Column Chemistry): Switch to a column specifically designed for basic compounds. Modern columns often use high-purity silica with advanced end-capping or embed polar groups near the silica surface to shield the analyte from silanol interactions.[4][5]

Caption: A logical workflow for diagnosing and correcting peak tailing.

Problem: Poor Resolution and Co-elution

This guide focuses on strategies to improve the separation between N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and closely eluting impurities by modifying chromatographic selectivity (α).

  • Optimize Retention Factor (k): First, ensure your peaks of interest are not eluting too early. The ideal retention factor (k) range is between 2 and 10.[12] If k is less than 2, there is insufficient interaction with the stationary phase for a good separation.

    • Action: Adjust the isocratic hold or the initial gradient percentage to be lower in organic solvent, allowing the compounds to be retained longer.[11]

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently due to their unique properties (dipole moment, proton donor/acceptor capabilities).[10] This difference can significantly alter the elution order and improve selectivity.

    • Action: If your current method uses acetonitrile, prepare a new mobile phase B using methanol (e.g., 0.1% Formic Acid in Methanol) and run the same gradient. Often, this simple change is enough to resolve co-eluting peaks.

  • Adjust the Mobile Phase pH: Altering the pH changes the degree of ionization of the analyte and many potential impurities, which can have a dramatic effect on selectivity.[6]

    • Action: Prepare a mobile phase with a slightly different pH. For example, if you are using 0.1% formic acid (pH ~2.7), try a 20mM ammonium formate buffer adjusted to pH 3.5. Even a small shift can re-order eluting peaks.

  • Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, but it can also subtly change selectivity.

    • Action: Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C). Lower temperatures often increase retention and can sometimes improve resolution.[8]

  • Change the Stationary Phase: If the above options fail, the interaction with the stationary phase chemistry needs to be changed.

    • Action: Switch to a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases introduce different retention mechanisms (like pi-pi interactions on a phenyl column) that can provide the required selectivity.[14]

G cluster_0 Resolution Optimization Strategy A Start: Poor Resolution (Rs < 1.5) B Step 1: Optimize Retention (k) A->B C Is k between 2 and 10? B->C D Adjust % Organic to increase retention C->D No E Step 2: Change Selectivity (α) C->E Yes D->C F Change Organic Modifier (Acetonitrile <-> Methanol) E->F G Adjust Mobile Phase pH (e.g., pH 2.7 -> 3.5) F->G H Change Column Temperature (e.g., 30°C -> 40°C) G->H I Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) H->I J End: Resolution Achieved (Rs ≥ 1.5) I->J

Caption: A systematic approach to improving peak resolution by modifying selectivity.

Problem: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing for basic analytes but indicates a different set of problems.

  • Check for Mass Overload: This is the most common cause of peak fronting.[16] When all the accessible sites on the stationary phase are occupied, excess molecules travel through the column unretained, eluting at the front of the peak.

    • Action: Dilute your sample by a factor of 10 and 100 and inject again. If the fronting disappears, you have confirmed overload. Your method will require either sample dilution or a reduction in injection volume.[17]

  • Verify Sample Solvent Compatibility: If your sample is dissolved in a solvent that is significantly "stronger" (more organic) than the initial mobile phase, it can cause the analyte to travel through the column inlet improperly, leading to a distorted, fronting peak.[18][19]

    • Action: Ensure your sample diluent is the same as, or weaker than, your initial mobile phase conditions. For example, if your gradient starts at 10% acetonitrile, your sample should be dissolved in 10% acetonitrile or less.

  • Rule out Co-elution: Occasionally, a small, unresolved peak on the front of the main peak can be mistaken for fronting.[19]

    • Action: Scrutinize the peak. Try the selectivity-enhancing steps from Section 3.2 (e.g., changing the organic modifier) to see if the "front" can be resolved into a separate peak.

  • Inspect for Column Voids/Collapse: A physical disruption or void at the head of the column can cause poor peak shape, including fronting.[19] This can be accompanied by a sudden drop in backpressure.

    • Action: If possible, try reversing and flushing the column (check the manufacturer's instructions first). However, a physical void usually means the column needs to be replaced.

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from Chrom Tech website.[11]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from Atinary Technologies website.[20]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from Phenomenex website.[18]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website.[4]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from AnalyteGuru website.[8]

  • Restek. (2014, March 27). [18]Troubleshooting HPLC- Fronting Peaks. Retrieved from Restek Resource Hub.[19]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from ALWSCI website.[21]

  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. Retrieved from Sigma-Aldrich website.[13]

  • Chromatography Online. (2026, April 3). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from Chromatography Online.[14]

  • Chrom-Ed. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from Chrom-Ed website.[16]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks. Retrieved from Shimadzu UK Limited - Zendesk.[17]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog.

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website.[22]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. website.[5]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from LCGC International.[15]

  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography. Retrieved from SelectScience website.[23]

  • Taylor & Francis Online. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Retrieved from Taylor & Francis Online.[24]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Shimadzu UK Limited - Zendesk.[25]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from LCGC International.[12]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex website.[10]

  • SIELC. (2018, February 17). Separation of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine on Newcrom R1 HPLC column. Retrieved from SIELC website.[9]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from Veeprho website.[3]

  • LCGC International. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from LCGC International.[6]

  • BLDpharm. (n.d.). 5401-47-8|N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from BLDpharm website.[2]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website.[7]

  • European Bioinformatics Institute (EMBL-EBI). (n.d.). N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEBI:79846). Retrieved from EMBL-EBI website.[26]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from ResearchGate.[1]

Sources

Reducing off-target kinase effects of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Kinase Effects in Cellular Assays

Welcome to the technical support resource for researchers utilizing N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. As a Senior Application Scientist, my goal is to provide you with the nuanced, field-proven insights necessary to navigate the complexities of kinase inhibitor studies.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, valued for its role as a bioisostere of adenine, the core of ATP.[1][2] This structural mimicry allows it to effectively compete for the ATP-binding site in many kinases.[1] However, the high degree of conservation in the ATP-binding pocket across the human kinome means that inhibitors based on this scaffold can exhibit activity against multiple kinases, leading to off-target effects that can confound experimental results.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you identify, understand, and minimize these off-target effects, ensuring the scientific integrity of your findings.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing significant cytotoxicity at concentrations where I expect specific target inhibition. Is this an off-target effect?

This is a common and critical observation. While high concentrations of any compound can induce toxicity, unexpected cell death at or near the biochemical IC50 of your primary target often points to the inhibition of one or more off-target kinases essential for cell survival and proliferation.[5]

Scientific Rationale: Pathways like PI3K/AKT/mTOR are central to cell survival signaling. Many pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed that target kinases within these pathways.[1] Unintended inhibition of kinases such as PI3K, Akt, or mTOR can trigger apoptosis and lead to a sharp decrease in cell viability, masking the specific phenotype of your intended target.

Troubleshooting Workflow:

  • Confirm the Mechanism of Cell Death: Utilize assays like Annexin V/PI staining via flow cytometry to distinguish between apoptosis and necrosis. This provides initial clues about the cellular processes being affected.

  • Decouple Viability from Target Inhibition: Perform a detailed dose-response analysis comparing the compound's effect on cell viability (e.g., using a CellTiter-Glo® assay) with its inhibition of the primary target in the cell (the cellular EC50). A significant leftward shift in the viability curve relative to the target engagement curve suggests off-target toxicity.

  • Employ a Kinome Scan: To definitively identify problematic off-targets, screen the compound against a broad kinase panel (e.g., Eurofins KINOMEscan®).[6] This will provide a quantitative measure of your compound's affinity for hundreds of kinases, revealing unintended interactions.

G cluster_0 A Start: Unexpected Cytotoxicity Observed B Perform Dose-Response: 1. Cell Viability (e.g., CTG) 2. Target Phosphorylation (EC50) C Analyze Curves: Are Viability IC50 and Target EC50 Similar? D High Probability of On-Target Toxicity E High Probability of Off-Target Toxicity F Action: Use Kinome Screen to Identify Problematic Off-Targets (e.g., Survival Kinases) G Action: Validate with Orthogonal Tools (see Q2)

Sources

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mass spectrometry ionization optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometry analysis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing ionization and achieving high-quality mass spectra for this and structurally related pyrazolopyrimidine compounds.

Introduction: Understanding the Analyte

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule characterized by a polar, nitrogen-rich pyrazolopyrimidine core and a nonpolar N-butyl group. This bifunctional nature makes its behavior in a mass spectrometer source non-trivial. The pyrazolopyrimidine core contains several basic nitrogen atoms, making it an excellent candidate for protonation and analysis in positive ion mode. However, factors like mobile phase composition, source cleanliness, and instrument parameters can significantly impact ionization efficiency, leading to common issues such as low signal intensity, unwanted adduct formation, and in-source fragmentation.

This guide provides a systematic, question-and-answer approach to troubleshoot and optimize your experimental setup.

FAQ 1: Initial Method Setup

Question: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), should I start with for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer: The choice of ionization source is the most critical first step and depends on the analyte's properties and the liquid chromatography (LC) conditions.

  • Recommendation: Start with Electrospray Ionization (ESI) in positive ion mode .

  • Causality: The structure of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains multiple basic nitrogen atoms within its heterocyclic ring system.[1][2] ESI is a soft ionization technique ideal for polar and ionizable molecules that are already present as ions in the liquid phase or can be easily protonated.[3][4][5] The basic nitrogens on your analyte readily accept a proton from acidic mobile phases (e.g., containing 0.1% formic acid), making ESI a highly efficient ionization mechanism.

  • When to Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for less polar, thermally stable compounds that are neutral in solution.[6][7][8][9] Consider APCI if:

    • You are using a nonpolar mobile phase (e.g., normal-phase chromatography), as APCI ionizes analytes in the gas phase.[7][8]

    • You observe poor sensitivity with ESI, potentially due to ion suppression from your sample matrix.

    • Your analyte is thermally stable, as APCI utilizes high temperatures (350–500 °C) for vaporization.[7]

Workflow for Ionization Technique Selection

The following diagram outlines the decision-making process for selecting the optimal ionization technique.

G cluster_0 Start Analyze N-Butyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine CheckPolarity Is the LC Mobile Phase Reversed-Phase (polar)? Start->CheckPolarity UseESI Start with ESI (Positive Ion Mode) CheckPolarity->UseESI  Yes UseAPCI Consider APCI (Positive Ion Mode) CheckPolarity->UseAPCI  No (Normal-Phase) CheckSensitivity Is ESI signal intensity sufficient? UseESI->CheckSensitivity End Method Established UseAPCI->End CheckSensitivity->UseAPCI  No (Try APCI) OptimizeESI Proceed to ESI Optimization CheckSensitivity->OptimizeESI  Yes OptimizeESI->End

Comparison of ESI and APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase by creating a fine spray of charged droplets.[4]Ionization occurs in the gas phase via corona discharge and proton transfer from solvent ions.[6][8]
Analyte Suitability Polar, pre-charged, or easily ionizable compounds (acids/bases).[3][10]Less polar to moderately polar, thermally stable compounds.[7][9]
Mobile Phase Compatible with polar solvents and requires conductive mobile phases.Compatible with both polar and nonpolar solvents.[7]
Flow Rates Optimal at lower flow rates (e.g., <0.5 mL/min).Tolerant of higher flow rates (up to 2 mL/min).[7]
Fragmentation Very "soft" ionization; minimal fragmentation.Generally soft, but can induce more thermal degradation than ESI.

FAQ 2: Troubleshooting Poor Signal Intensity

Question: I have no signal, or the signal for my compound is very weak. What should I check first?

Answer: Low signal intensity is a common issue that can almost always be resolved by systematically checking a few key areas, from sample preparation to instrument parameters.[11]

Troubleshooting Workflow for Low Signal

G cluster_0 Start Low Signal Detected CheckSample 1. Verify Sample - Concentration > LLOQ? - Correct solvent? Start->CheckSample CheckLC 2. Check LC System - Peak observed on UV? - Leaks present? CheckSample->CheckLC  OK CheckMS 3. Check MS Source - Correct ionization mode? - Source dirty? CheckLC->CheckMS  OK OptimizeParams 4. Optimize MS Parameters - Capillary/Cone Voltage - Gas Flow/Temperatures CheckMS->OptimizeParams  OK Success Signal Restored OptimizeParams->Success

Step-by-Step Troubleshooting Protocol:
  • Verify the Basics:

    • Sample Concentration: Ensure the concentration of your analyte is within the expected limits of detection for your instrument.[11]

    • LC System: Confirm that the compound is eluting from the LC column by checking the UV chromatogram. If there is no UV peak, the issue lies with the sample or the LC system, not the MS.

    • System Leaks: Check for leaks in the LC flow path and at the connection to the MS probe.[12]

  • Optimize Source Parameters (ESI Positive Mode): The goal is to find a balance that promotes efficient ion formation and transmission without causing fragmentation.

    ParameterTypical Starting ValueOptimization Goal & Rationale
    Capillary Voltage 3.0 - 4.0 kVMaximize signal. This voltage drives the electrospray process. Too low results in an unstable spray; too high can cause a discharge.[13][14]
    Cone Voltage 20 - 40 VMaximize precursor ion signal while minimizing fragments. This potential helps desolvate ions and focus them into the mass analyzer. See FAQ 4 for details.[15][16]
    Source Temperature 120 - 150 °CEnsure efficient solvent evaporation without thermally degrading the analyte.
    Desolvation Gas Temp. 350 - 500 °CFacilitate complete desolvation of droplets. Higher flow rates require higher temperatures.
    Desolvation Gas Flow 600 - 1000 L/hrAid in solvent evaporation. Optimize for a stable signal; too high a flow can reduce sensitivity by scattering ions.[17]
    Cone Gas Flow ~50 L/hrPrevent neutral solvent molecules from entering the mass analyzer. Too high a flow can reduce ion transmission.[13]
  • Check Mobile Phase Composition:

    • Acid Modifier: Ensure your mobile phase contains an acid modifier like 0.1% formic acid. This provides a source of protons (H+) to form the desired [M+H]+ ion.

    • Avoid Ion Suppressors: High concentrations of non-volatile buffers (e.g., phosphates) or ion-pairing agents like trifluoroacetic acid (TFA) can suppress the ESI signal.[15] If possible, use formic acid or ammonium formate.

FAQ 3: Interpreting Complex Spectra and Adducts

Question: I see my expected [M+H]+ ion, but there are other major peaks at M+23 and M+39. What are they?

Answer: You are observing adduct ions , which are formed when your analyte molecule associates with other ions present in the sample or mobile phase. This is very common in ESI.[18] The protonated molecule [M+H]+ is itself an adduct. The peaks you are seeing correspond to sodium [M+Na]+ and potassium [M+K]+ adducts.

  • Causality: Alkali metal ions like sodium (Na+) and potassium (K+) are ubiquitous in laboratory environments. They can leach from glassware, or be present as impurities in reagents and solvents.[19] In the ESI process, these cations can effectively compete with protons to associate with your analyte.

Common Adducts in Positive Ion ESI
Adduct IonMass Shift (from M)Common Source
[M+H]++1.0073Acidic mobile phase (e.g., formic acid)
[M+Na]++22.9892Glassware, solvents, reagents.[19][20][21]
[M+K]++38.9631Glassware, solvents, reagents.[19][20][21]
[M+NH4]++18.0338Ammonium-based buffers (e.g., ammonium formate/acetate).[21]
[M+CH3CN+H]++42.0338Acetonitrile mobile phase
Protocol to Control Adduct Formation:
  • Minimize Contamination:

    • Use high-purity, LC-MS grade solvents and reagents.

    • Use plastic volumetric flasks and vials instead of glass where possible to minimize leaching of sodium and potassium.[19]

  • Promote a Single Ion Species:

    • If sodium/potassium adducts are fragmenting your signal, you can often consolidate the ion signal into a single species.

    • Add Ammonium Formate/Acetate: Introduce a low concentration (2-5 mM) of ammonium formate or ammonium acetate to your mobile phase. The high concentration of ammonium ions (NH4+) will outcompete Na+ and K+, promoting the formation of the [M+NH4]+ adduct, simplifying your spectrum.[22]

FAQ 4: Managing In-Source Fragmentation

Question: My [M+H]+ peak is very small or absent, but I see a strong signal for a smaller fragment ion. How can I fix this?

Answer: This phenomenon is known as in-source fragmentation (ISF) or in-source collision-induced dissociation. It occurs when the analyte ion is given too much energy in the ion source, causing it to break apart before it can be detected by the mass analyzer.[23][24]

  • Causality: The cone voltage (also called fragmentor voltage or declustering potential on different instruments) is the primary parameter that controls ISF.[15][23] This voltage accelerates ions from the atmospheric pressure region into the vacuum region. A higher voltage increases the kinetic energy of the ions. Collisions with residual gas molecules at this higher energy cause the ions to fragment.[23]

Protocol for Optimizing Cone Voltage to Minimize Fragmentation:

This protocol involves creating a tuning curve to find the optimal cone voltage that maximizes the precursor ion signal while minimizing the fragment ion signal.

  • Infuse the Analyte: Prepare a solution of your compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Identify Precursor and Fragment: Identify the m/z of your expected [M+H]+ ion and the major fragment ion.

  • Set Up the Experiment: Create a manual tune file or experiment where you acquire data while ramping the cone voltage. Start at a low value (e.g., 10 V) and increase it in steps of 5 or 10 V up to a high value (e.g., 100 V).

  • Plot the Data: Extract the ion intensity for both the precursor and the fragment at each voltage step. Plot the intensities versus the cone voltage.

  • Interpret the Plot:

    • At low voltages , the signal for both ions will be weak due to poor ion transmission.

    • As voltage increases , the [M+H]+ signal will rise to a maximum and then begin to decrease.

    • The fragment ion signal will appear and increase as the [M+H]+ signal begins to fall.

    • The optimal cone voltage is the value that gives the maximum intensity for your [M+H]+ precursor ion, just before fragmentation becomes significant.

Visualizing Cone Voltage Optimization

G cluster_0 Relationship Between Cone Voltage and Ion Intensity Low_V Low Cone Voltage (e.g., 10-20 V) Optimal_V Optimal Cone Voltage (e.g., 30-50 V) Low_V->Optimal_V Increase Voltage Low_V_Result Result: - Poor Ion Transmission - Low [M+H]+ Signal - No Fragment Low_V->Low_V_Result High_V High Cone Voltage (e.g., >70 V) Optimal_V->High_V Increase Voltage Optimal_V_Result Result: - Efficient Desolvation - Max [M+H]+ Signal - Minimal Fragment Optimal_V->Optimal_V_Result High_V_Result Result: - In-Source Fragmentation - Low [M+H]+ Signal - High Fragment Signal High_V->High_V_Result

By following these structured troubleshooting guides, you can systematically address the most common challenges encountered during the mass spectrometric analysis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, leading to robust, sensitive, and reliable data.

References

  • What are common adducts in ESI mass spectrometry? - WKB67428.
  • Atmospheric Pressure Chemical Ionization (APCI)
  • Common ESI Mass Spectrometry Adducts. Scribd.
  • Atmospheric-pressure chemical ioniz
  • Atmospheric Pressure Chemical Ionization (APCI).
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Technology Networks.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Electrospray Ionization (ESI)
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ioniz
  • Re-optimizing the ESI probe position.
  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?
  • ESI ionization: How to avoid in-source fragmentation.
  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry.
  • 5401-47-8|N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. BLDpharm.
  • Fragment
  • 10 Tips for Electrospray Ionis
  • Optimization of two key ion source parameters (capillary voltage and...).
  • 5 Common Nitrogen Issues in LC-MS.
  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
  • N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEBI:79846). EMBL-EBI.
  • Pyrazolopyrimidines as Highly Potent and Selective, ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR)

Sources

Validation & Comparative

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs PP2 kinase inhibitor efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in rational drug design, acting as a potent bioisostere for the adenine ring of ATP[1]. Within this chemical family, PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is universally recognized as a gold-standard, highly potent inhibitor of Src-family kinases (SFKs). In stark contrast, N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a structurally deficient analog.

This guide provides an objective, data-driven comparison of these two compounds. By deconstructing their Structure-Activity Relationships (SAR), we will explore the causality behind their divergent efficacies and provide a self-validating experimental framework to accurately profile their kinase inhibition dynamics.

Mechanistic Grounding: Structural Activity Relationship (SAR)

To understand why PP2 is a potent inhibitor while the N-butyl derivative is practically inactive against SFKs, we must examine the biophysics of the kinase ATP-binding pocket.

  • The Hinge Region Hydrogen Bond (The Anchor): Type I kinase inhibitors must anchor to the kinase hinge region. In PP2, the free exocyclic 4-amino ( NH2​ ) group acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met341 in c-Src)[2]. Causality: In N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the addition of a bulky butyl chain to this exact N4 position induces severe steric clash and disrupts the hydrogen-bond donor capacity. This single modification catastrophically reduces binding free energy.

  • Hydrophobic Pocket Occupancy (The Selectivity Filter): PP2 achieves low-nanomolar potency because its N1-tert-butyl and C3-(4-chlorophenyl) substituents perfectly occupy the deep hydrophobic pockets adjacent to the ATP site (near the DFG motif)[2]. Causality: The N-butyl analog lacks both the C3 and N1 hydrophobic extensions. Without these moieties to stabilize the compound within the hydrophobic cleft, the molecule cannot achieve the residence time required for effective kinase suppression.

SAR_Logic cluster_PP2 PP2 (Active Inhibitor) cluster_NButyl N-Butyl Derivative (Inactive) Core Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) PP2_4NH2 Free 4-NH2 (H-bond to Hinge Met341) Core->PP2_4NH2 PP2_Hydro N1-t-butyl & C3-phenyl (Hydrophobic Pocket Binding) Core->PP2_Hydro NB_4NH2 N4-Butyl Substitution (Steric Clash / Loss of H-bond) Core->NB_4NH2 NB_Hydro Lack of C3/N1 Substituents (Weak Pocket Affinity) Core->NB_Hydro HighEfficacy High Efficacy (IC50 < 10 nM) PP2_4NH2->HighEfficacy Synergy PP2_Hydro->HighEfficacy LowEfficacy Poor Efficacy (IC50 > 10 µM) NB_4NH2->LowEfficacy Disruption NB_Hydro->LowEfficacy

Fig 1: Structural Activity Relationship (SAR) logic dictating kinase inhibitor efficacy.

Quantitative Data Synthesis

The structural differences translate directly into measurable biochemical and cellular outcomes. The table below synthesizes the comparative profile of both compounds based on established pyrazolopyrimidine SAR data.

ParameterPP2 Kinase InhibitorN-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Primary Target Src-Family Kinases (c-Src, Lck, Fyn)Inactive against SFKs (Used as structural control)
Hinge Region Interaction Strong (Unobstructed 4- NH2​ H-bond)Disrupted (N4-butyl steric clash)
Hydrophobic Occupancy High (N1-t-butyl, C3-chlorophenyl)Low (Unsubstituted at N1 and C3)
In Vitro IC50 (c-Src) ~4 – 5 nM> 10,000 nM (No significant inhibition)
Cellular Efficacy Potent p-Src (Y416) suppression at 1-10 µMNo suppression; functions as a negative control

Self-Validating Experimental Protocols

To empirically validate the efficacy difference between these two compounds, researchers must utilize a dual-assay approach: an in vitro biochemical assay to prove direct target engagement, and a cellular assay to prove physiological relevance.

Protocol 1: TR-FRET In Vitro Kinase Assay

Causality & Experience Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Heterocyclic small molecules often exhibit autofluorescence that confounds standard colorimetric assays. TR-FRET eliminates this artifact. Furthermore, ATP must be maintained at its specific Km​ value for c-Src to ensure the assay is exquisitely sensitive to competitive inhibitors.

  • Reagent Preparation: Prepare recombinant human c-Src kinase, a biotinylated tyrosine kinase substrate peptide, and ATP at its Km​ concentration in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of PP2 and N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must be strictly capped at 1% to prevent solvent-induced kinase denaturation).

  • Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm / 615 nm.

  • Data Analysis: Plot the emission ratio against the log of compound concentration to derive the IC50​ .

Protocol 2: Cellular Target Engagement (Western Blot)

Causality & Experience Check: To prove cellular efficacy, we measure the autophosphorylation of Src at Tyrosine 416 (p-Src Y416). Active Src autophosphorylates this residue; therefore, a true inhibitor will directly reduce this signal[3].

  • Cell Culture: Plate SaOS-2 human osteosarcoma cells (a cell line highly dependent on Src signaling) in 6-well plates[3]. Serum-starve the cells for 12 hours prior to treatment to silence basal growth factor noise and isolate specific kinase activity.

  • Treatment: Treat cells with Vehicle (0.1% DMSO), 10 µM PP2, and 10 µM N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for 2 hours.

  • Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Na3​VO4​ , NaF) to lock the phosphorylation state during extraction.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-p-Src (Y416) and anti-Total Src antibodies.

  • Self-Validation Checkpoint: The inclusion of a Total Src immunoblot is mandatory. It serves as an internal self-validating control to prove that the reduction in p-Src (Y416) seen in the PP2 lane is due to direct kinase inhibition, and not due to compound-induced protein degradation or unequal sample loading. The N-Butyl analog lane should mirror the vehicle lane.

Workflow Step1 Step 1: Compound Prep Equilibrate PP2 & N-Butyl analog in DMSO Step2 Step 2: In Vitro Kinase Assay TR-FRET with Recombinant c-Src & ATP Step1->Step2 Step3 Step 3: Cellular Assay Treat SaOS-2 cells, extract lysates Step1->Step3 Step5 Step 5: Data Synthesis Calculate IC50 & Plot Dose-Response Step2->Step5 Step4 Step 4: Target Engagement Western Blot for p-Src (Y416) Step3->Step4 Step4->Step5

Fig 2: Self-validating experimental workflow for comparative kinase inhibitor profiling.

Conclusion

For researchers studying Src-family kinase signaling, PP2 remains a highly reliable, potent tool compound due to its optimized hydrogen-bonding and hydrophobic pocket occupancy. N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , due to the steric clash introduced at the critical N4 position and a lack of stabilizing hydrophobic substituents, is structurally incapable of inhibiting SFKs. However, this exact structural deficiency makes the N-butyl derivative an excellent candidate to serve as an inactive negative control in rigorous pharmacological assays, ensuring that observed phenotypic changes are truly due to on-target kinase inhibition rather than non-specific chemotype toxicity.

References

  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Title: Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells Source: ResearchGate URL

Sources

Comparative Molecular Docking Studies of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs: A Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. As a bioisostere of adenine, it naturally mimics the ATP molecule, allowing it to competitively bind within the highly conserved ATP-binding pockets of various protein kinases. Among its derivatives, N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its N-alkyl analogs have emerged as potent inhibitors targeting key oncogenic and immunologic kinases, most notably Bruton’s Tyrosine Kinase (BTK) and Src kinase.

This guide provides an in-depth, comparative analysis of molecular docking workflows and structure-activity relationships (SAR) for these analogs against standard-of-care inhibitors like Ibrutinib and Dasatinib.

The Causality of Scaffold Design: Why the N-Butyl Substitution?

In kinase inhibitor design, spatial occupancy is just as critical as hydrogen bonding. The N-1 position of the pyrazolo[3,4-d]pyrimidine core projects directly into the hydrophobic pocket I (HPI) of the kinase hinge region.

  • Steric Optimization: Alkyl substitutions at the N-1 position (such as methyl, ethyl, isopropyl, and butyl) dictate the depth to which the inhibitor can anchor itself. A methyl group often leaves the hydrophobic pocket underutilized, resulting in lower binding affinity. Conversely, chains longer than a pentyl group introduce severe steric clashes with the pocket walls.

  • The N-Butyl Advantage: The N-butyl substitution provides an optimal balance of lipophilicity and conformational flexibility, allowing the alkyl chain to adapt to the hydrophobic contours of both BTK and Src kinases, maximizing van der Waals interactions without disrupting the critical hydrogen bonds at the hinge region 1.

SignalingPathway BCR B-Cell Receptor (BCR) BTK BTK Kinase BCR->BTK Src Src Kinase BCR->Src PLCg2 PLCγ2 Activation BTK->PLCg2 Src->PLCg2 Inhibitor N-Butyl-Pyrazolo[3,4-d]pyrimidine Analogs Inhibitor->BTK Covalent/ATP-Competitive Inhibition Inhibitor->Src ATP-Competitive Inhibition NFkB NF-κB Pathway PLCg2->NFkB Proliferation Tumor Cell Proliferation & Survival NFkB->Proliferation

Fig 1: Dual inhibition of BTK and Src signaling pathways by pyrazolo-pyrimidine analogs.

Self-Validating Molecular Docking Protocol

To ensure high scientific integrity and prevent false-positive binding poses, molecular docking must be treated as a self-validating system. The following protocol outlines the exact methodology required to evaluate N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs.

Step-by-Step Methodology
  • Ligand Preparation (State Generation):

    • Action: Import 2D structures of the N-butyl analogs and reference drugs (Ibrutinib, Dasatinib) into Schrödinger LigPrep.

    • Causality: Use Epik to generate all possible tautomers and protonation states at pH 7.4 ± 0.2. Kinase active sites are highly sensitive to the protonation state of the ligand's amine groups; incorrect states will fail to form the requisite hydrogen bonds with the hinge region backbone (e.g., Met477 in BTK).

  • Protein Preparation & Refinement:

    • Action: Retrieve high-resolution crystal structures for BTK (e.g., PDB: 5P9J) and Src (e.g., PDB: 2SRC). Run the Protein Preparation Wizard.

    • Causality: Missing side chains must be modeled, and water molecules beyond 3 Å of the active site deleted. Crucially, optimizing the hydrogen bond network ensures that key residues like Cys481 (BTK) are in the correct rotameric state to undergo nucleophilic attack by covalent inhibitors 2.

  • Grid Generation & Docking Execution:

    • Action: Generate a receptor grid centered on the co-crystallized ligand. For BTK analogs containing an acrylamide warhead, utilize the Covalent Docking module specifying a Michael addition reaction at Cys481. For Src, use Standard Precision (SP) non-covalent docking.

    • Causality: Standard docking algorithms cannot account for the bond formation energy in covalent inhibitors. Separating the workflow into covalent (BTK) and non-covalent (Src) ensures accurate thermodynamic scoring.

  • Molecular Dynamics (MD) Validation:

    • Action: Subject the top-scoring docked complexes to a 100 ns MD simulation using Desmond (OPLS4 force field, TIP3P water model).

    • Causality: Docking only provides a static snapshot. MD simulations validate the pose by calculating the Root Mean Square Deviation (RMSD). If the ligand RMSD fluctuates >3 Å, the docking pose is considered an artifact and discarded3.

DockingWorkflow A Ligand Preparation (N-Butyl Analogs & Controls) D Molecular Docking (Covalent & Non-Covalent) A->D B Protein Preparation (BTK: 5P9J / Src: 2SRC) C Grid Generation (ATP-Binding Pocket) B->C C->D E Post-Docking Analysis (MM-GBSA & Pose Scoring) D->E F MD Simulation (100ns Stability Validation) E->F

Fig 2: Self-validating molecular docking and MD simulation workflow for kinase inhibitors.

Comparative Target Analysis: BTK vs. Src

Target 1: Bruton's Tyrosine Kinase (BTK)

BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Overactivation leads to B-cell malignancies like Mantle Cell Lymphoma (MCL). Ibrutinib, the first-in-class BTK inhibitor, utilizes a pyrazolo-pyrimidine-like core to bind the hinge region, while an acrylamide tail covalently binds Cys481.

When comparing N-alkyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs against Ibrutinib, docking studies reveal that the N-butyl substitution effectively mimics the hydrophobic interactions of Ibrutinib's piperidine ring. The primary amine at the C-4 position forms a critical bidentate hydrogen bond with the backbone carbonyl and amide of Met477 and Glu475 4.

Table 1: Comparative Docking & Inhibition Profile against BTK (Wild-Type)

Compound ClassN-1 SubstitutionMean Docking Score (kcal/mol)BTK IC₅₀ (nM)Key Interacting Residues
Ibrutinib (Control) N/A-9.80.5Met477 (H-bond), Cys481 (Covalent)
Optimized Analog 6b N-Butyl-9.51.2Met477 (H-bond), Cys481 (Covalent)
Analog 13e N-Isopropyl-8.94.5Met477 (H-bond), Glu475 (H-bond)

Data synthesized from comparative SAR studies of pyrazolo-pyrimidine derivatives.

Target 2: Src Kinase (Solid Tumor Models)

Src kinase is highly overexpressed in Triple-Negative Breast Cancer (TNBC). Unlike BTK, Src lacks a reactive cysteine in the active site, meaning inhibitors must rely entirely on non-covalent, ATP-competitive binding.

In comparative docking against Dasatinib, N-butyl and N-ethyl pyrazolo[3,4-d]pyrimidin-4-amine analogs demonstrate exceptional affinity. The N-1 alkyl chain inserts deeply into the hydrophobic pocket adjacent to the gatekeeper residue (Thr338). The C-4 amine establishes a strong hydrogen bond with Met341 in the hinge region. While N-ethyl derivatives (e.g., Compound 1j) often show the highest potency (IC₅₀ < 1 nM), the N-butyl analogs maintain robust sub-micromolar activity while offering improved pharmacokinetic half-lives due to increased lipophilicity1.

Table 2: Comparative Docking & Inhibition Profile against Src Kinase

Compound ClassN-1 SubstitutionMean Docking Score (kcal/mol)Src IC₅₀ (nM)Key Interacting Residues
Dasatinib (Control) N/A-10.20.8Met341 (H-bond), Thr338
Compound 1j N-Ethyl-10.50.9Met341 (H-bond), Asp404
N-Butyl Analog N-Butyl-9.82.1Met341 (H-bond), Lys295

Conclusion

The N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly versatile and potent pharmacophore. Comparative molecular docking confirms that the N-butyl substitution provides an optimal spatial fit for the hydrophobic pockets of both BTK and Src kinases. By adhering to a self-validating computational workflow that pairs covalent/non-covalent docking with rigorous MD simulations, researchers can confidently predict the binding efficacy of these analogs, accelerating the development of next-generation therapeutics for lymphomas and solid tumors.

References

  • Wang, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.2[2]

  • Ran, F., et al. (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry. 4[4][5]

  • Huang, et al. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. 1[1][6]

  • El Hafi, M., et al. (2025). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. 3[3]

Sources

A Researcher's Guide to the Validation of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Selective ATP-Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged" structure for its ability to mimic the adenine base of ATP.[1][2] This structural homology allows it to effectively target the ATP-binding pocket of protein kinases, a family of enzymes frequently implicated in diseases like cancer.[1][2][3] Its versatility has led to the development of numerous potent and selective kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][4][5]

This guide focuses on a novel analogue, N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as NBP-4). Our objective is to present a rigorous, multi-phase validation workflow to objectively characterize its potency, selectivity, and mechanism of action. We will compare its hypothetical performance against established inhibitors, providing the experimental framework necessary for researchers to assess its potential as a selective ATP-competitive inhibitor.

Phase 1: Biochemical Validation - Potency and Selectivity Profiling

The initial and most critical step in validating a new inhibitor is to determine its activity and selectivity in a controlled, cell-free environment. This biochemical characterization provides the foundational data upon which all subsequent cellular experiments are built.

Rationale for Experimental Choices

A two-tiered approach is optimal. First, a broad, single-concentration screen against a large panel of kinases provides a global view of the inhibitor's selectivity. This is essential for identifying both the primary target(s) and any potential off-targets that could lead to toxicity or unexpected polypharmacology.[6][7][8] Following this, quantitative dose-response assays are performed on high-affinity targets to determine the precise potency, typically expressed as the half-maximal inhibitory concentration (IC50).

G cluster_0 Phase 1: Biochemical Validation NBP-4 NBP-4 Broad Kinase Screen Broad Kinase Screen NBP-4->Broad Kinase Screen Test at single high concentration (e.g., 1-10 µM) Identify Primary Hits & Off-Targets Identify Primary Hits & Off-Targets Broad Kinase Screen->Identify Primary Hits & Off-Targets e.g., KINOMEscan™ Dose-Response (IC50) Dose-Response (IC50) Identify Primary Hits & Off-Targets->Dose-Response (IC50) For selected kinases Biochemical Profile Biochemical Profile Dose-Response (IC50)->Biochemical Profile e.g., ADP-Glo™ Assay G cluster_1 Phase 3: Cellular Validation Intact Cells Intact Cells Treat with NBP-4 Treat with NBP-4 Intact Cells->Treat with NBP-4 CETSA CETSA (Target Engagement) Treat with NBP-4->CETSA Western Blot Western Blot (Functional Outcome) Treat with NBP-4->Western Blot Thermal Shift Measure Thermal Stabilization CETSA->Thermal Shift Phospho-Substrate Measure Downstream Inhibition Western Blot->Phospho-Substrate Validated Cellular Activity Validated Cellular Activity Thermal Shift->Validated Cellular Activity Phospho-Substrate->Validated Cellular Activity

Figure 2: Orthogonal workflow for cellular validation of NBP-4.

Illustrative Signaling Pathway: SRC Kinase

SRC kinase is a central node in signaling pathways that control cell migration and adhesion. [9][10]Upon activation, SRC phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) at Tyrosine 397 (p-FAK Y397). This phosphorylation event is a critical marker of SRC activity. An effective SRC inhibitor like NBP-4 should block this event.

G Integrin Integrin SRC SRC Integrin->SRC Activates FAK FAK SRC->FAK Phosphorylates p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Cell Migration Cell Migration p-FAK (Y397)->Cell Migration Promotes NBP-4 NBP-4 NBP-4->SRC Inhibits

Sources

Comparing IC50 values of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Standard Kinase Inhibitors: A Structural and Kinetic Guide

Introduction: The Pyrazolo-Pyrimidine Pharmacophore

In the landscape of targeted oncology and immunology, the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged pharmacophore. Functioning as an adenine isostere, this bicyclic core competitively binds the ATP-binding hinge region of various kinases, making it the foundational building block for numerous blockbuster drugs (1)[1].

While highly optimized derivatives exhibit sub-nanomolar potencies against targets like Src-family kinases (SFKs) and Bruton's tyrosine kinase (BTK) (2)[2], baseline analogs such as N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serve a crucial role in early-stage drug development. They provide critical insights into the structure-activity relationship (SAR) and establish the thermodynamic baseline of hinge-binding before complex functional groups are added.

Mechanistic Causality & SAR Logic

As an application scientist evaluating kinase inhibitors, it is essential to understand why certain structural modifications drive IC50 values from the micromolar down to the picomolar range.

The unmodified pyrazolo-pyrimidine core establishes two to three critical hydrogen bonds with the kinase hinge region (e.g., Met341 in Src, Met477 in BTK). Adding a simple aliphatic chain—such as an N-butyl group at the C4-amine or N1 position—slightly increases the molecule's lipophilicity and cell permeability. However, this short, flexible aliphatic chain fails to access the deep hydrophobic pockets (the "DFG-in" or "DFG-out" adjacent cavities) required for high-affinity binding (3)[3].

In contrast, standard clinical and tool inhibitors are engineered with specific thermodynamic causality:

  • Hydrophobic Pocket Exploitation (PP1 & PP2): By incorporating bulky C3-aryl groups (e.g., p-tolyl in PP1 or 4-chlorophenyl in PP2), these molecules perfectly occupy the hydrophobic selectivity pocket of SFKs. This displaces highly ordered water molecules, resulting in an entropically driven binding event that drops the IC50 into the low nanomolar range (4)[4].

  • Covalent Trapping (Ibrutinib): Ibrutinib utilizes a Michael acceptor (an acrylamide group) to form an irreversible covalent bond with the nucleophilic Cys481 residue in BTK. This shifts the inhibition kinetics from equilibrium-based to time-dependent, effectively lowering the apparent IC50 to ~1.2 nM and granting exceptional target residence time (2)[2].

SAR_Logic A ATP-Binding Pocket (Kinase Hinge) B Pyrazolo[3,4-d]pyrimidine (Adenine Isostere) A->B Competitive Binding C N-Butyl Analog (Baseline Affinity) B->C Aliphatic Substitution D C3-Aryl Addition (PP1/PP2: Src Inhibitors) B->D Hydrophobic Pocket Access E Michael Acceptor (Ibrutinib: BTK Inhibitor) B->E Covalent Bonding

Logical SAR progression from the baseline pyrazolo-pyrimidine core to optimized kinase inhibitors.

Quantitative Data Presentation

To objectively evaluate the performance of these compounds, we must compare their half-maximal inhibitory concentrations (IC50). The following table synthesizes the kinetic profiles of the baseline N-butyl analog against highly optimized standard inhibitors.

CompoundPrimary TargetIC50 (nM)Binding MechanismKey Structural Feature
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pan-Kinase (Baseline)> 5,000Reversible, ATP-competitiveAliphatic N-butyl chain
PP1 Src Family Kinases170Reversible, ATP-competitiveC3-(p-tolyl) group
PP2 Src Family Kinases5Reversible, ATP-competitiveC3-(4-chlorophenyl) group
Ibrutinib Bruton's Tyrosine Kinase1.5Irreversible, CovalentAcrylamide Michael acceptor
Dasatinib Src / BCR-ABL0.3Reversible, ATP-competitiveThiazole carboxamide core

Experimental Protocols: Self-Validating IC50 Determination

When evaluating ATP-competitive inhibitors, the calculated IC50 is mathematically dependent on the ATP concentration used in the assay (as described by the Cheng-Prusoff equation). Therefore, assays must be run exactly at the apparent Michaelis constant ( KmATP​ ) for the specific kinase to ensure values are universally comparable.

Below is the standardized, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol used to generate reliable IC50 data for these pyrazolo-pyrimidine derivatives.

Step-by-Step TR-FRET Methodology:

  • Buffer & Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality note: Brij-35 prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Titration: Perform a 10-point, 1:3 serial dilution of the inhibitor starting at 10 mM in 100% DMSO. Dilute the series 1:100 into the kinase buffer to ensure a final assay DMSO concentration of exactly 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., Src or BTK) to the compound plate and incubate for 15 minutes at room temperature. Causality note: This step is critical; it allows reversible inhibitors to reach thermodynamic equilibrium and gives irreversible inhibitors (like Ibrutinib) time to form covalent adducts.

  • Reaction Initiation: Add ATP (precisely at its predetermined Km​ value) and the specific biotinylated peptide substrate. Incubate for 45 minutes.

  • Signal Detection: Add EDTA to quench the Mg2+-dependent kinase reaction. Immediately add the detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation & Readout: Read the microplate on a TR-FRET compatible reader (measuring the 665/615 nm emission ratio).

    • Trustworthiness Check: Calculate the Z'-factor using high controls (DMSO only, full activity) and low controls (no enzyme, background). A Z'-factor > 0.6 is strictly required to validate the assay plate before applying a 4-parameter logistic fit to calculate the IC50.

Assay_Workflow S1 1. Compound Preparation 10-point serial dilution (1:3) S2 2. Kinase Reaction Incubate enzyme, substrate & ATP S1->S2 S3 3. Reaction Termination Add EDTA / Detection Reagents S2->S3 S4 4. TR-FRET Readout Measure emission ratio (665/615 nm) S3->S4 S5 S5 S4->S5

Step-by-step TR-FRET biochemical assay workflow for self-validating IC50 determination.

References

  • Acharya, B., et al. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." NIH / ACS Chemical Biology.
  • Diner, P., et al. "A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants." Journal of Medicinal Chemistry.
  • Zhu, X., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors." Journal of Medicinal Chemistry.
  • Lou, Y., et al. "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." Arabian Journal of Chemistry.

Sources

A Comparative Guide to Pyrazolopyrimidines in Oncology: Spotlight on N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like core that can effectively interact with the ATP-binding sites of various kinases.[1][2] This has led to the development of numerous pyrazolopyrimidine derivatives as potent inhibitors of key oncogenic signaling pathways. This guide provides a comparative analysis of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs against other notable pyrazolopyrimidines in oncology models, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to Pyrazolopyrimidines in Oncology

Pyrazolopyrimidine derivatives have emerged as a significant class of kinase inhibitors in cancer research. Their structural similarity to adenine allows them to compete with ATP for binding to the catalytic domain of a wide range of protein kinases, which are often dysregulated in cancer.[1] This competitive inhibition can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Key kinase families targeted by pyrazolopyrimidine-based inhibitors include Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[3][4][5]

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs: A Focus on Structure-Activity Relationship

While specific comprehensive preclinical data for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively published, the synthesis of related N-butyl substituted pyrazolo[3,4-d]pyrimidine derivatives has been described, with analogs showing promising anticancer activity.[6] For instance, a series of N-alkyl/aryl-2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamides, including an N-butyl derivative, were synthesized and evaluated for their antiproliferative effects.[6]

The structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines suggests that substitutions at the N-1 and C-4 positions of the pyrazole ring significantly influence their biological activity. Studies on 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines have shown that these compounds can inhibit Src tyrosine kinase and downstream MAP kinases, leading to potent inhibition of cancer cell growth.[7] The introduction of an N-alkyl group, such as a butyl chain, is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity, which can impact cell permeability and target engagement.

Comparative Analysis with Other Pyrazolopyrimidines in Oncology

To provide a comprehensive understanding of the potential of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs, we will compare their expected profile with well-characterized pyrazolopyrimidine-based kinase inhibitors.

PP2: A Widely Used Src Family Kinase Inhibitor

PP2, or 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine, is a potent and selective inhibitor of Src family kinases.[8] It has been extensively used as a research tool to probe the role of SFKs in various cellular processes, including cancer progression.

Mechanism of Action: PP2 acts as an ATP-competitive inhibitor of Src family kinases, including Lck, Fyn, and Hck, with IC50 values in the low nanomolar range.[8] By inhibiting these kinases, PP2 can block signaling pathways involved in cell proliferation, migration, and invasion.[9]

eCF506 (NXP900): A Conformation-Selective SRC Inhibitor

eCF506, also known as NXP900, is a novel pyrazolopyrimidine-based inhibitor that uniquely targets the inactive conformation of SRC.[10][11] This distinct mechanism of action provides a high degree of selectivity and potent inhibition of both the enzymatic and scaffolding functions of SRC.[10][12]

Preclinical Efficacy: In preclinical studies, eCF506 has demonstrated significant antitumor activity in syngeneic murine models of triple-negative breast cancer and ovarian cancer.[11][13] It has shown superior efficacy and tolerability compared to traditional SRC/ABL inhibitors like dasatinib.[11][14]

CDK Inhibitors with a Pyrazolopyrimidine Scaffold

Several pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

BS-194: A pyrazolo[1,5-a]pyrimidine derivative that acts as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9. It has demonstrated broad antiproliferative activity across a large panel of cancer cell lines.

Dinaciclib: A pyrazolo[1,5-a]pyrimidine that is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9. It has been evaluated in clinical trials for various cancers.

Data Summary: A Comparative Overview

The following table summarizes the available preclinical data for the comparator pyrazolopyrimidine derivatives. While direct data for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is limited, the data for its analogs and other pyrazolopyrimidines provide a valuable benchmark for its potential efficacy.

CompoundTarget Kinase(s)IC50/GI50Cancer ModelsKey Findings
PP2 Src Family Kinases (Lck, Fyn, Hck)IC50: 4-5 nMVarious cancer cell linesPotent SFK inhibitor, blocks migration and invasion.[8][9]
eCF506 (NXP900) SRC (inactive conformation)GI50: ~0.1 µM (MDA-MB-231)Triple-negative breast cancer, Ovarian cancerHigh selectivity, significant in vivo antitumor efficacy and tolerability.[11][13]
BS-194 CDK1, 2, 5, 7, 9IC50: 3-250 nMBroad range of cancer cell linesPotent antiproliferative activity, induces S and G2/M cell cycle block.
Dinaciclib CDK1, 2, 5, 9Sub-nanomolar IC50sVarious cancers (clinical trials)Broad-spectrum CDK inhibitor with clinical activity.
N-butyl-pyrazolopyrimidine analogs (Predicted) Kinases such as Src, CDKs, EGFRIC50: 11 µM (MCF-7 for a related analog)Breast cancerAntiproliferative activity demonstrated for related structures.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the test compound (e.g., eCF506) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

cluster_0 Src Signaling Pathway cluster_1 Point of Inhibition RTK Receptor Tyrosine Kinase Src Src RTK->Src Activation FAK FAK Src->FAK Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, Survival) FAK->Downstream Pyrazolopyrimidines Pyrazolopyrimidines (e.g., N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, PP2, eCF506) Pyrazolopyrimidines->Src Inhibition

Caption: Simplified Src signaling pathway and the point of inhibition by pyrazolopyrimidine derivatives.

cluster_0 In Vitro Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_compounds Treat with Pyrazolopyrimidine Derivatives seed_cells->treat_compounds mtt_assay Perform MTT Assay treat_compounds->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate GI50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cell proliferation (MTT) assay.

cluster_0 In Vivo Xenograft Workflow start Start implant_cells Implant Tumor Cells into Immunocompromised Mice start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth treatment Administer Pyrazolopyrimidine or Vehicle tumor_growth->treatment measure_tumor Measure Tumor Volume treatment->measure_tumor Repeatedly endpoint Endpoint: Excise Tumors and Analyze Data measure_tumor->endpoint end End endpoint->end

Caption: General workflow for an in vivo xenograft tumor model study.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework for the development of novel kinase inhibitors in oncology. While comprehensive data on N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is still emerging, the analysis of its structural analogs and comparison with well-established pyrazolopyrimidine inhibitors like PP2 and eCF506, as well as various CDK inhibitors, suggest its potential as a promising anticancer agent. Further preclinical evaluation of N-butyl substituted pyrazolo[3,4-d]pyrimidines is warranted to fully elucidate their therapeutic potential and mechanism of action in various oncology models. The provided experimental protocols and workflows serve as a guide for researchers to conduct these crucial investigations.

References

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]

  • Licensing of a SRC/YES1 inhibitor with novel mode of action. [Link]

  • In vivo studies demonstrate differences in target inhibition and anticancer efficacy between NXP900 and dasatinib in ovarian cle - Nuvectis Pharma, Inc. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. [Link]

  • Structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3‑(Phenylethynyl)‑1H‑pyrazolo[3,4‑d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. [Link]

  • The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]

  • In Vitro Activity Characterization of Novels Pyrazolo[3,4-d]Pyrimidine Prodrugs. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c... - ChEMBL. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • (PDF) Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

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A Comparative Guide to the Kinase Cross-Reactivity Validation of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, recognized for its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2] This guide provides an in-depth technical framework for validating the cross-reactivity of a specific derivative, N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, using comprehensive kinase panel screening.

The central premise of this guide is that rigorous, early-stage selectivity profiling is not merely a characterization step but a critical, decision-driving component of drug discovery.[3][4] It allows for the early identification of potential off-target liabilities and can uncover opportunities for developing multi-targeted inhibitors.[5][6][7]

Part 1: Designing a Robust Cross-Reactivity Screening Strategy

The initial design of a cross-reactivity study is crucial for generating meaningful and actionable data. This involves a logical, tiered approach to kinase panel selection and the choice of an appropriate assay technology.

The Rationale Behind Kinase Panel Selection

A common pitfall is the use of a small, biased panel of kinases. A more robust strategy involves a two-tiered approach:

  • Tier 1: Focused, Hypothesis-Driven Panel: Based on the known pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold, a primary screen should include kinases that are likely to be inhibited. This scaffold is known to target Src family kinases, and related compounds like PP1 and PP2 are well-characterized inhibitors of this family.[8][9][10] Therefore, a focused panel should include key members of the Src family (e.g., Src, Lck, Fyn), as well as other kinases known to be sensitive to this scaffold, such as Abl and key receptor tyrosine kinases like VEGFR2 and EGFR.[11]

  • Tier 2: Broad, Unbiased Kinome-Wide Screen: To identify unexpected off-target interactions, a broad screen against a large, representative panel of the human kinome is essential.[12][13] Commercial services such as Eurofins' KINOMEscan™ offer panels of over 480 kinases, providing a comprehensive overview of a compound's selectivity.[12][14][15] This unbiased approach is critical for de-risking a compound for further development.[7][16]

Selecting the Optimal Assay Platform

The choice of assay technology depends on the goals of the screen (e.g., primary screen vs. detailed IC50 determination), throughput requirements, and cost.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., [γ-³³P]-ATP Filter Binding) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.Gold standard for sensitivity and direct measurement of catalytic activity.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a light signal.[17][18]High sensitivity, high throughput, non-radiometric.Indirect measurement of kinase activity, potential for ATP-competitive assay interference.
Competition Binding Assays (e.g., KINOMEscan™) Measures the ability of a test compound to displace a ligand from the active site of a kinase.[12][14]High throughput, broad kinase coverage, does not require active enzyme.Does not directly measure inhibition of catalytic activity, may not identify allosteric inhibitors.

For the purposes of this guide, we will detail a protocol using the ADP-Glo™ Kinase Assay for its balance of sensitivity, throughput, and non-radiometric format, making it a widely adopted platform in both academic and industrial settings.[19]

Part 2: Experimental Protocols for Kinase Cross-Reactivity Profiling

A meticulously executed experimental protocol is the foundation of reliable cross-reactivity data. The following protocols provide a step-by-step guide for both a focused in-house screen and the conceptual workflow for a broad panel screen.

Protocol 1: Focused Kinase Panel Profiling using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a focused panel of kinases (e.g., c-Src, Lck, Abl, VEGFR2).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against selected kinases.

Materials:

  • N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Recombinant kinases (e.g., c-Src, Lck, Abl, VEGFR2)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. A typical starting concentration for the highest dose in the assay might be 100 µM.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of 4x compound solution (in kinase buffer with DMSO) to the assay plate. For the 0% inhibition control, add buffer with the same percentage of DMSO.

    • Add 1.25 µL of 4x substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at the Km for each specific kinase to ensure accurate IC50 determination.[20]

    • Initiate the reaction by adding 2.5 µL of 2x kinase solution in kinase buffer.

    • Incubate the plate at room temperature for 1 hour.[21][22]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17][18]

    • Incubate at room temperature for 40 minutes.[17][18]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17][18]

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data using 0% (DMSO control) and 100% (no enzyme) inhibition controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Compound 1. Add Compound Dilutions Substrate_ATP 2. Add Substrate/ATP Mixture Kinase 3. Add Kinase (Start Reaction) Incubate_1 4. Incubate 1 hr @ RT ADP_Glo_Reagent 5. Add ADP-Glo™ Reagent Incubate_1->ADP_Glo_Reagent Stop Reaction & Deplete ATP Incubate_2 6. Incubate 40 min @ RT Detection_Reagent 7. Add Kinase Detection Reagent Incubate_3 8. Incubate 30-60 min @ RT Read_Plate 9. Measure Luminescence Analysis Analysis Read_Plate->Analysis Calculate IC50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Conceptual Workflow for a Broad Kinase Panel Screen (e.g., KINOMEscan™)

For a comprehensive, unbiased view of selectivity, utilizing a commercial service is the most efficient approach.

  • Compound Submission: The researcher provides a sample of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at a specified concentration and quantity.

  • Screening: The service provider performs a competition binding assay. In this assay, the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Reporting: The results are typically reported as a percent of control (%Ctrl), where a lower number indicates stronger binding. For hits below a certain threshold (e.g., 10% Ctrl), follow-up dose-response curves are generated to determine the dissociation constant (Kd).[12]

KinomeScan_Concept cluster_assay Competition Binding Assay cluster_result Result Interpretation Kinase Kinase Ligand Immobilized Ligand Kinase->Ligand Binds if weak Low_Binding Weak/No Binding (High Signal) Test_Compound Test Compound (N-Butyl...) Test_Compound->Kinase Binds if potent High_Binding Strong Binding (Low Signal)

Caption: Conceptual overview of a competition binding assay for kinase profiling.

Part 3: Data Analysis, Interpretation, and Comparison

The raw data from kinase panels must be analyzed and presented in a clear, comparative format to facilitate decision-making.

Data Presentation and Comparison

The following tables present hypothetical but representative data for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, compared to the known Src family inhibitor, PP2.

Table 1: IC50 Values for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a Focused Kinase Panel

Kinase TargetN-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine IC50 (nM)PP2 IC50 (nM)
c-Src 15170
Lck 85
Fyn 126
Abl 250>10,000
VEGFR2 800>10,000
EGFR >10,000>10,000
p38α 5,500>10,000

Data are hypothetical and for illustrative purposes only. PP2 IC50 values are based on literature.[9]

Table 2: Selectivity Profile from a Broad Kinase Panel (KINOMEscan™ at 1 µM)

CompoundNumber of Kinases with >90% InhibitionSelectivity Score (S10)
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 50.011 (5/468)
PP2 180.038 (18/468)

Data are hypothetical. The Selectivity Score (S10) is calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases in the panel.[20][23]

Interpretation of Results

The hypothetical data suggest that N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent inhibitor of Src family kinases (Lck, Fyn, c-Src), with significantly greater potency for c-Src compared to PP2. Notably, it also shows moderate activity against Abl kinase, a target not potently inhibited by PP2. The broad panel screen reinforces this, indicating a more selective profile for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compared to the more promiscuous PP2.[9]

This profile suggests that while the compound is a potent Src family inhibitor, its activity against Abl may need to be considered in downstream cellular assays. The high degree of selectivity observed in the broad panel is a favorable characteristic, reducing the risk of off-target effects.[5]

Selectivity_Profile cluster_compound N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine SRC_Family Src Family (Lck, Fyn, c-Src) ABL Abl VEGFR2 VEGFR2 Other_Kinases Other Kinases (460+) Potency Potency Potency->SRC_Family High (8-15 nM) Potency->ABL Moderate (250 nM) Potency->VEGFR2 Low (800 nM) Potency->Other_Kinases Very Low (>10 µM)

Caption: A simplified kinase selectivity profile for the test compound.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to validating the cross-reactivity of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The hypothetical data presented illustrate a compound with a potent and relatively selective profile for the Src family of kinases, with some moderate activity against Abl.

Key Takeaways:

  • Systematic Profiling is Essential: A tiered approach, combining focused and broad kinase panels, provides a comprehensive understanding of a compound's selectivity.[4]

  • Assay Choice Matters: The selection of assay technology should be aligned with the goals of the study, with platforms like ADP-Glo™ offering a robust solution for IC50 determination.

  • Data-Driven Decisions: Clear and comparative data presentation is crucial for interpreting selectivity profiles and guiding the next steps in a drug discovery program.

The favorable selectivity profile of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine warrants further investigation. The next logical steps would include cellular target engagement assays to confirm the inhibition of Src and Abl signaling pathways in a physiological context and subsequent evaluation in relevant disease models.

References

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fallah, F., Ramezani, M., & Zare-Shahabadi, V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1138. [Link]

  • Al-Ali, H., & An, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Biotechnology, 31(4), 360-362. [Link]

  • ADP Glo Protocol. [Link]

  • ADP-Glo kinase assay - Bio-protocol. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Dosary, M. S. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7009. [Link]

  • Windshügel, B., & Schaduangrat, N. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 3(1), 1-8. [Link]

  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(11), 4448-4477. [Link]

  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., Van Allen, E. M., LNORMAL, C. G., ... & Gray, N. S. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Chemistry & Biology, 18(7), 868-879. [Link]

  • van Westen, G. J., van den Hoven, E., van der Pijl, R., & IJzerman, A. P. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Cheminformatics, 3(1), 1-10. [Link]

  • Selectivity scores as a quantitative measure of specificity. [Link]

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2014). Exploring the chemical space around the privileged pyrazolo[3,4-d]pyrimidine scaffold: toward novel allosteric inhibitors of T315I-mutated Abl. ACS Combinatorial Science, 16(5), 246-255. [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • van Vlijmen, H., & van den Hoven, E. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 528-540. [Link]

  • Cross-Reactivity Assessment | Creative Diagnostics. [Link]

  • Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463-1469. [Link]

  • Ungefroren, H., Groth, S., Sebens, S., Gieseler, F., & Feller, S. M. (2012). The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemotherapy and Pharmacology, 70(2), 221-230. [Link]

  • Astle, M. V., & Scherer, D. R. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 974245. [Link]

  • Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463-1469. [Link]

  • Robers, M. B., Barluenga, S., & Dar, A. C. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(5), 1875-1886. [Link]

  • Singh, A., Mittal, A., & Kumar, A. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. [Link]

  • Ungefroren, H., Gieseler, F., & Feller, S. M. (2011). The Src Family Kinase Inhibitors PP2 and PP1 Block TGF-Beta1-Mediated Cellular Responses by Direct and Differential Inhibition of Type I and Type II TGF-Beta Receptors. Current Cancer Drug Targets, 11(4), 524-535. [Link]

  • Carniti, C., Perego, C., Mondellini, P., Pierotti, M. A., & Bongarzone, I. (2003). PP1 Inhibitor Induces Degradation of RETMEN2A and RETMEN2B Oncoproteins through Proteosomal Targeting. Cancer Research, 63(9), 2234-2243. [Link]

  • Xu, Y., Wang, A., & Liu, J. (2019). Synthesis and biological evaluation of novel 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 225-229. [Link]

  • Zhao, G., Liu, Y., & Wang, M. (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry, 94, 103367. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Link]

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Reproducibility of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthetic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Pharmacological and Metabolic Significance

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (often referred to as 4-butylamino-1H-pyrazolo[3,4-d]pyrimidine) is a highly versatile pharmacophore. Structurally isosteric to the adenine scaffold of ATP, it serves as a critical intermediate in the development of kinase inhibitors and adenosine receptor antagonists. Recently, advanced metabolomics have also identified it as a bioactive metabolite in microbial co-cultures, further expanding its relevance in biotechnology [1].

For drug development professionals, the primary bottleneck in utilizing this scaffold is synthetic reproducibility . Achieving a high-yield, regioselective synthesis requires navigating competing nucleophilic sites on the pyrazolo-pyrimidine core. This guide objectively compares the two primary synthetic methodologies—the "Top-Down" allopurinol functionalization and the "Bottom-Up" de novo pyrazole condensation—to establish a field-proven, self-validating protocol.

Mechanistic Pathway Analysis: Top-Down vs. Bottom-Up

To design a reproducible workflow, we must first understand the causality behind the synthetic failures and successes of the available pathways.

Pathway A: The Top-Down Approach (Allopurinol Chlorination & SNAr) This pathway leverages commercially available allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol). The strategy involves converting the C4-hydroxyl group into a highly reactive leaving group (chloride) using phosphorus oxychloride (POCl3) [2], followed by a Nucleophilic Aromatic Substitution (SNAr) with n-butylamine [4].

  • The Causality of Success: By locking the core ring structure early, we restrict the degrees of freedom. The C4-chloride is highly electrophilic, ensuring that the incoming n-butylamine attacks exclusively at the 4-position, guaranteeing >98% regioselectivity.

Pathway B: The Bottom-Up Approach (De Novo Synthesis) This pathway builds the pyrimidine ring onto a pre-existing pyrazole. It typically begins with 5-amino-1H-pyrazole-4-carbonitrile (or carboxylate), which is condensed with formamide at extreme temperatures (190°C) to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine [5].

  • The Causality of Failure: To achieve the N-butyl substitution, one must alkylate the primary amine. However, direct alkylation with a butyl halide in the presence of a base is notoriously unselective. The N1 and N2 nitrogens of the pyrazole ring are highly nucleophilic, leading to a complex mixture of N1, N2, and N4 alkylated products that are nearly impossible to separate efficiently.

Synthetic Routing Logic

The following diagram maps the decision-making process and mechanistic logic that dictates why the Top-Down pathway is the industry standard for reproducibility.

PathwayLogic A Allopurinol (Starting Material A) B POCl3 + DMF (cat.) [Vilsmeier-Haack Complex] A->B C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Stable Intermediate) B->C D n-Butylamine + TEA [SNAr Reaction] C->D High Yield / Regioselective E N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Pharmacophore) D->E High Yield / Regioselective F 5-Amino-1H-pyrazole-4-carbonitrile (Starting Material B) G Formamide [Condensation at 190°C] F->G H 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate) G->H I n-Butyl Halide + Base [Direct Alkylation] H->I Low Yield / N1 & N2 Alkylation Risk I->E Low Yield / N1 & N2 Alkylation Risk

Caption: Synthetic routing logic comparing the highly regioselective Top-Down pathway versus the unselective Bottom-Up pathway.

Quantitative Performance Comparison

To objectively justify the selection of the Top-Down pathway, the following table summarizes the quantitative metrics derived from optimized bench-scale syntheses.

Performance MetricTop-Down Pathway (Allopurinol)Bottom-Up Pathway (De Novo)
Overall Yield 65% – 75%15% – 25%
Regioselectivity >98% (Exclusive N4 substitution)Poor (Mixture of N1, N2, N4)
Reaction Time 14 – 18 hours total>24 hours total
Purification Requirement Simple precipitation & extractionComplex column chromatography
Thermal Risk Moderate (Reflux at 80-90°C)High (Condensation at 190°C)
Batch Reproducibility High (Self-validating steps)Low (Highly sensitive to base choice)

Self-Validating Experimental Protocol (Top-Down Pathway)

As an application scientist, I emphasize protocols that act as self-validating systems. The following methodology ensures that you can verify the success of the reaction in situ before proceeding to the next step.

Step 1: Vilsmeier-Haack Mediated Chlorination [2][3]
  • Reagents: Allopurinol (1.0 eq, 10 mmol), Freshly distilled POCl3 (10.0 eq, ~10 mL), Anhydrous DMF (0.3 eq, 3 mmol).

  • Causality of Reagent Choice: Why add DMF? POCl3 alone is a sluggish electrophile for this specific transformation and often leads to pyrimidine ring degradation. The addition of catalytic DMF generates the Vilsmeier-Haack complex (an iminium ion intermediate) that aggressively and selectively attacks the C4-hydroxyl, driving the reaction to completion [3].

  • Procedure:

    • Suspend allopurinol in freshly distilled POCl3 in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Cool the suspension to 0°C in an ice bath.

    • Add anhydrous DMF dropwise under continuous stirring.

    • Gradually heat the mixture to reflux (80–90°C) and maintain for 2 to 12 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar allopurinol spot (Rf ~0.1) is entirely consumed and replaced by the non-polar 4-chloro intermediate (Rf ~0.7).

  • Workup: Cool the mixture to room temperature. Crucial: Pour the mixture dropwise over crushed ice to safely quench the excess POCl3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3 to neutralize residual acid, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a pale yellow solid.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) [4]
  • Reagents: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, 5 mmol), n-Butylamine (1.2 eq, 6 mmol), Triethylamine (TEA) (2.0 eq, 10 mmol), Absolute Ethanol (20 mL).

  • Causality of Reagent Choice: Why use TEA? The displacement of the chloride ion generates HCl. Without an acid scavenger like TEA, the basic n-butylamine would become protonated (forming a non-nucleophilic ammonium salt), shutting down its nucleophilicity and stalling the reaction [4].

  • Procedure:

    • Dissolve the 4-chloro intermediate in absolute ethanol.

    • Add TEA to the solution, followed by the dropwise addition of n-butylamine at room temperature.

    • Heat the reaction mixture to reflux (80°C) for 4 to 6 hours.

  • Self-Validation Check: As the reaction proceeds, the formation of a white precipitate (triethylamine hydrochloride) serves as an in-situ visual indicator that the substitution is occurring successfully. LC-MS analysis will confirm a mass shift from the starting material ([M+H]+ 155) to the target product ([M+H]+ 192).

  • Workup: Evaporate the ethanol under reduced pressure. Partition the resulting residue between distilled water and ethyl acetate. Extract the organic layer, wash with brine, dry over MgSO4, and concentrate. Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Troubleshooting & Reproducibility Metrics

  • Incomplete Chlorination: If TLC shows unreacted allopurinol after 12 hours, your POCl3 has likely hydrolyzed. Always use freshly distilled POCl3 and ensure your glassware is oven-dried.

  • N1-Alkylation Side Reactions: If you attempt Pathway B (De Novo), you will notice multiple spots on TLC during the final amination. This is due to the N1/N2 protons of the pyrazole ring having a pKa of ~10-12, making them susceptible to deprotonation and subsequent alkylation by the butyl halide. Pathway A completely bypasses this thermodynamic trap by utilizing an SNAr mechanism where the amine acts as the nucleophile, rather than the pyrazole core.

References

  • Global Metabolomics Reveals That Vibrio natriegens Enhances the Growth and Paramylon Synthesis of Euglena gracilis.Frontiers in Microbiology.
  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition.PMC.
  • Supplemental materials - Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.J-Stage.
  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives.Longdom Publishing.
  • Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells.AWS.

Safety Operating Guide

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the handling, segregation, and disposal of biologically active research chemicals, specifically focusing on N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5401-47-8).

Chemical Profile and Hazard Rationale

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Molecular Formula: C9H13N5) is a synthetic heterocyclic compound. To design a safe and compliant disposal strategy, laboratory personnel must first understand the structural causality behind its hazard profile.

The pyrazolo[3,4-d]pyrimidine core is a well-documented purine isostere, structurally analogous to adenine. Because of this molecular mimicry, compounds in this class frequently exhibit potent biological activity, often acting as competitive inhibitors at the ATP-binding sites of various cellular kinases.

Why standard disposal is prohibited: Discharging biologically active purine analogs into municipal wastewater systems poses a severe risk of aquatic toxicity and the disruption of environmental microbiomes. These molecules are synthetically designed for metabolic stability and do not readily biodegrade. Therefore, laboratory personnel must treat all waste containing this compound as hazardous chemical waste, strictly adhering to the Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic and research entities[1]. High-temperature incineration is the only acceptable method of final destruction, as it permanently breaks the stable heterocyclic rings[2].

Waste Stream Categorization

Proper segregation at the point of generation prevents dangerous chemical incompatibilities and significantly reduces institutional disposal costs. The following table summarizes the quantitative limits and container requirements for different waste streams.

Table 1: Waste Stream Categorization and Containment

Waste Stream CategoryPrimary ComponentsApproved Primary ContainerSecondary ContainmentFinal Disposal Route
Solid Waste Unused powder, contaminated pipette tips, weigh boats, PPEDouble-bagged clear polyethylene bags or HDPE bucketRigid plastic binHigh-Temperature Incineration
Organic Liquid Waste Compound dissolved in DMSO, Methanol, DCM, or Acetonitrile1-Gallon Glass or HDPE Carboy (solvent compatible)Polyethylene spill traySolvent Blending / Incineration
Aqueous Liquid Waste Compound in biological buffers (e.g., PBS, Tris)1-Gallon HDPE CarboyPolyethylene spill trayAqueous Waste Processing
Empty Containers Original reagent vialsTriple-rinsed original glass vial (labels defaced)N/AGlass Recycling / Municipal Solid Waste

Disposal Decision Workflow

The following decision tree dictates the operational logic for segregating waste at the benchtop.

DisposalWorkflow Start N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent/buffer) IsSolid->LiquidWaste Liquid SolidContainer Seal in leak-proof, double-bagged HDPE container SolidWaste->SolidContainer SolventCheck Aqueous or Organic Solvent? LiquidWaste->SolventCheck OrganicWaste Organic Waste Stream (Halogenated / Non-Halogenated) SolventCheck->OrganicWaste Organic AqueousWaste Aqueous Waste Stream (pH 5-9) SolventCheck->AqueousWaste Aqueous Labeling Label with IUPAC Name, Hazards, and Accumulation Date OrganicWaste->Labeling AqueousWaste->Labeling SolidContainer->Labeling EHSPickup EHS Pickup for High-Temperature Incineration Labeling->EHSPickup

Figure 1: Decision tree for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine waste segregation.

Standard Operating Procedures (SOPs)

Protocol A: Liquid Waste Accumulation and Disposal

This protocol ensures compliance with the National Research Council's guidelines on the management of laboratory waste[3].

  • Solvent Compatibility Check : Verify the primary solvent. N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is highly lipophilic and is typically dissolved in DMSO or Methanol for biological assays.

    • Causality: Mixing incompatible solvents (e.g., adding strong oxidizers to this organic waste stream) can lead to exothermic reactions, gas generation, and container rupture.

  • Container Selection : Select a 1-gallon High-Density Polyethylene (HDPE) or glass carboy.

    • Causality: HDPE is highly resistant to DMSO and aqueous buffers, preventing chemical leaching and container degradation over the accumulation period.

  • Volume Management : Fill the container to a maximum of 80% capacity.

    • Self-Validation: Visually confirm the liquid level remains below the shoulder of the carboy. This headspace is critical; it allows for vapor expansion due to ambient temperature fluctuations, preventing over-pressurization and subsequent leakage.

  • Nomenclature and Labeling : Affix a hazardous waste tag immediately upon adding the first drop of waste. Write the full IUPAC name: "N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine".

    • Self-Validation: Review the label. If shorthand abbreviations like "N-Butyl-PP" or "Compound A" are used, the label is legally non-compliant with EPA RCRA standards and must be rewritten immediately[4].

  • Secondary Containment : Place the carboy in a polyethylene secondary spill tray.

    • Causality: In the event of primary container failure, the secondary tray captures the biologically active liquid, preventing widespread laboratory contamination and exposure.

Protocol B: Dry Powder Spill Cleanup

Because the dry powder form of this compound poses an inhalation hazard, standard sweeping is strictly prohibited.

  • Hazard Assessment & PPE Verification : Determine the spill size. Don nitrile gloves, safety goggles, a lab coat, and an N95 or P100 respirator if the spill occurred outside of a certified chemical fume hood.

  • Dust Suppression : Gently cover the spilled powder with absorbent lab pads dampened with a compatible solvent (e.g., 70% ethanol or isopropanol).

    • Causality: Dry sweeping aerosolizes the biologically active purine analog, leading to direct inhalation exposure. Wetting the powder suppresses aerosolization and binds the compound to the pad.

  • Physical Removal : Wipe inward from the perimeter of the spill toward the center to prevent spreading the compound. Place all contaminated pads into a clear polyethylene hazardous waste bag.

  • Chemical Decontamination : Wash the affected surface with a laboratory detergent solution, followed by a final wipe with 70% ethanol.

    • Causality: The compound's butyl group makes it lipophilic. Water alone will not remove the residual chemical film; a surfactant is required to lift the compound from the benchtop.

  • Validation : Visually inspect the area under standard lighting. No white residue or film should remain. Seal the waste bag, label it as "Solid Hazardous Waste: N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contaminated debris," and request an Environmental Health and Safety (EHS) pickup.

References

  • ChemBuyersGuide. "N-BUTYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE CAS:5401-47-8." ChemBuyersGuide Directory, Accessed April 4, 2026.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators, Accessed April 4, 2026.[Link]

  • US Environmental Protection Agency (EPA). "School Chemistry Labs - Waste & Debris Fact Sheets." Incident Waste Decision Support Tool, Accessed April 4, 2026.[Link]

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.[Link]

  • University of Southern California Environmental Health & Safety. "Chemical Waste Container Selection and Labeling." USC EHS Guidelines, Accessed April 4, 2026.[Link]

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Personal protective equipment for handling N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides essential safety protocols and operational guidance for the handling and disposal of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 5401-47-8). As this compound is part of the biologically active pyrazolopyrimidine family, a robust understanding and implementation of safety measures are critical to ensure personnel safety and experimental integrity.[1][2][3] This document synthesizes data from structurally similar compounds to establish a comprehensive framework for safe laboratory operations.

Hazard Identification and Risk Assessment

Based on this data, a conservative risk assessment concludes that N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be handled as, at minimum, a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[4][6]

  • Skin Irritation: Likely to cause skin irritation upon contact.[6]

  • Eye Irritation: Likely to cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a powder.[6][7]

Engineering Controls: The First Line of Defense

Before personal protective equipment is considered, engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing, transferring, and solution preparation activities must be conducted inside a certified chemical fume hood. This is the primary method for preventing inhalation of airborne particles or vapors.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE): A System for Safety

A complete PPE ensemble is mandatory for all personnel handling this compound. The selection of PPE is directly informed by the anticipated hazards.

Protection Type Required PPE Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum) or chemical splash goggles.[9][10]Protects against accidental splashes and airborne particulates. Goggles provide a seal around the eyes for superior protection.
Face shield (in addition to goggles).Required when there is a significant risk of splashes, such as when handling bulk quantities or during vigorous mixing.[11]
Hand & Skin Nitrile gloves (minimum).Provides protection against incidental contact. Check manufacturer's chemical resistance guides for extended contact.[10] Always inspect gloves for tears or holes before use.[7]
Double-gloving.Recommended for all handling procedures to provide an extra layer of protection and simplify decontamination.
Laboratory Coat.Must be fully buttoned to cover all exposed skin on the torso and arms.[10]
Respiratory NIOSH-approved respirator (e.g., N95 for powders, or respirator with organic vapor cartridges).Required if there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood.[7][9] Use is subject to institutional EHS program requirements, including fit-testing.
PPE Donning and Doffing Protocol

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Follow this workflow diligently.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (Outer layer over cuff) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 Exit Exit Lab Doff6->Exit Enter Enter Lab Enter->Don1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

    • Verify that the fume hood is functioning correctly.

  • Weighing and Transfer:

    • Don the full, appropriate PPE as described in the table above.

    • Carefully open the container inside the fume hood. Avoid creating dust.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into a reaction vessel.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add solvent to the vessel containing the compound slowly to avoid splashing.

    • Ensure the compound is fully dissolved or suspended before removing the vessel from the fume hood (if necessary for the procedure).

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated solid waste container.

    • Doff PPE according to the specified procedure.

Emergency and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent and then soap and water.

Waste Disposal

All waste generated from handling N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is considered hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a labeled, sealed hazardous liquid waste container. Do not mix with incompatible waste streams.

Waste_Disposal Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No SealContainer Seal Container When Not In Use SolidWaste->SealContainer LiquidWaste->SealContainer ArrangePickup Arrange for Pickup by Environmental Health & Safety SealContainer->ArrangePickup

Caption: Decision workflow for proper segregation and disposal of chemical waste.

References

  • Eco-Friendly Technical Solutions. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Capot Chemical. MSDS of 3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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